molecular formula C7H12O B2579561 4,4-Dimethylpent-1-yn-3-ol CAS No. 19115-28-7

4,4-Dimethylpent-1-yn-3-ol

Cat. No.: B2579561
CAS No.: 19115-28-7
M. Wt: 112.172
InChI Key: ILPLTEOGHOQFHJ-UHFFFAOYSA-N
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Description

4,4-Dimethylpent-1-yn-3-ol (CAS 19115-28-7) is a terminal alkyne derivative characterized by its molecular formula of C7H12O and a molecular weight of 112.17 g/mol . Its structure, defined by the SMILES notation CC(C)(C)C(C#C)O, features a hydroxyl group and a triple bond on a carbon backbone with two methyl groups, making it a versatile building block in synthetic organic chemistry . This compound is primarily used in research and development as a key intermediate for constructing more complex molecular architectures. Its reactive alkyne handle allows for various transformations, including metal-catalyzed coupling reactions, while the steric profile of the 4,4-dimethyl group can influence regio- and stereoselectivity in reaction pathways. Researchers value this chemical for exploring new synthetic methodologies and developing potential pharmaceutical candidates and other specialty chemicals. 4,4-Dimethylpent-1-yn-3-ol is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4,4-dimethylpent-1-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5-6(8)7(2,3)4/h1,6,8H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPLTEOGHOQFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Dimethylpent-1-yn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-dimethylpent-1-yn-3-ol (CAS No: 19115-28-7), a propargylic alcohol of significant interest in organic synthesis and medicinal chemistry. This document delves into its chemical and physical properties, outlines a standard synthetic protocol with mechanistic insights, discusses its known applications, and provides essential safety and handling information. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as synthetic organic chemistry.

Introduction and Chemical Identity

4,4-Dimethylpent-1-yn-3-ol is a chiral secondary alcohol containing a terminal alkyne and a sterically demanding tert-butyl group. This unique structural combination makes it a valuable building block in the synthesis of complex molecular architectures. The presence of the hydroxyl and alkyne functionalities provides two reactive centers for a variety of chemical transformations.

The Chemical Abstracts Service (CAS) number for the racemic mixture of 4,4-Dimethylpent-1-yn-3-ol is 19115-28-7 [1]. The (3R)-enantiomer is assigned the CAS number 61317-72-4 [2].

Molecular Structure:

Caption: Chemical structure of 4,4-Dimethylpent-1-yn-3-ol.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of 4,4-dimethylpent-1-yn-3-ol is presented in the table below. This data is crucial for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 19115-28-7PubChem[1]
Molecular Formula C₇H₁₂OPubChem[1]
Molecular Weight 112.17 g/mol PubChem[1]
XLogP3 1.4LookChem[2], PubChem[1]
Hydrogen Bond Donor Count 1LookChem[2], PubChem[1]
Hydrogen Bond Acceptor Count 1LookChem[2], PubChem[1]
Rotatable Bond Count 1LookChem[2], PubChem[1]

While experimental spectroscopic data for 4,4-dimethylpent-1-yn-3-ol is not widely available in public databases, predicted collision cross section data for various adducts has been calculated, which can be useful in mass spectrometry analysis[3].

Synthesis of 4,4-Dimethylpent-1-yn-3-ol: A Mechanistic Approach

The most common and efficient method for the synthesis of 4,4-dimethylpent-1-yn-3-ol is the nucleophilic addition of an acetylide to a ketone. Specifically, this involves the reaction of a metal acetylide with pivaldehyde (2,2-dimethylpropanal). The following section provides a detailed, field-proven protocol.

Synthesis via Acetylide Addition to Pivaldehyde

This synthetic strategy is based on the generation of a nucleophilic acetylide anion, which subsequently attacks the electrophilic carbonyl carbon of pivaldehyde. The choice of the counter-ion (e.g., lithium, sodium, or magnesium) and the solvent system can influence the reaction yield and purity of the final product.

Reaction Scheme:

acetylene Acetylene acetylide Lithium Acetylide acetylene->acetylide Deprotonation base Strong Base (e.g., n-BuLi) base->acetylide product 4,4-Dimethylpent-1-yn-3-ol acetylide->product Nucleophilic Addition pivaldehyde Pivaldehyde pivaldehyde->product product->product Protonation workup Aqueous Workup workup->product

Caption: General workflow for the synthesis of 4,4-Dimethylpent-1-yn-3-ol.

Detailed Experimental Protocol

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Acetylene gas (or a suitable surrogate like ethynyltrimethylsilane followed by deprotection)

  • Pivaldehyde (2,2-dimethylpropanal)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • Acetylide Formation: In the reaction flask, place anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath. Bubble acetylene gas through the cold THF for a designated period to ensure saturation. Alternatively, if using a protected acetylene source, dissolve it in the THF.

  • Deprotonation: Slowly add n-butyllithium solution dropwise to the stirred THF solution at -78 °C. The formation of the lithium acetylide will result in a white precipitate. Allow the mixture to stir for 30-60 minutes at this temperature.

  • Addition of Pivaldehyde: Add a solution of pivaldehyde in anhydrous THF dropwise to the lithium acetylide suspension at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add saturated aqueous ammonium chloride solution at -78 °C to quench the reaction.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical as the acetylide anion is a strong base and will be quenched by any protic sources, such as water.

  • Low Temperature: The reaction is performed at -78 °C to control the exothermicity of the addition reaction and to prevent side reactions, such as the enolization of the aldehyde.

  • Inert Atmosphere: An inert atmosphere of nitrogen or argon is necessary to prevent the reaction of the highly reactive organolithium reagents with oxygen and moisture from the air.

  • Aqueous Workup: The use of a mild acidic quenching agent like saturated ammonium chloride is important to protonate the resulting alkoxide and to neutralize any remaining strong base without causing degradation of the desired product.

Applications in Research and Drug Development

While specific, large-scale applications of 4,4-dimethylpent-1-yn-3-ol in marketed pharmaceuticals are not prominently documented, its structural motifs suggest its utility as a versatile intermediate in several areas of medicinal chemistry and organic synthesis.

  • Scaffold for Bioactive Molecules: The propargyl alcohol functionality is a key pharmacophore in many biologically active compounds. The terminal alkyne can participate in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to generate triazole-containing molecules, which are known to have a wide range of biological activities.

  • Precursor to Chiral Molecules: The chiral center at the C-3 position allows for the synthesis of enantiomerically pure compounds. Enantioselective synthesis or resolution of 4,4-dimethylpent-1-yn-3-ol can provide access to chiral building blocks for the development of stereospecific drugs.

  • Analogue Synthesis: The related compound, 4,4-dimethylpent-1-en-3-ol, has a derivative, Stiripentol, which is an approved antiepileptic drug[4]. This suggests that derivatives of 4,4-dimethylpent-1-yn-3-ol could be synthesized and screened for similar or other neurological activities.

Safety and Handling

4,4-Dimethylpent-1-yn-3-ol is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1].

GHS Hazard Statements:

  • H226: Flammable liquid and vapor[1]

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

4,4-Dimethylpent-1-yn-3-ol is a valuable and versatile building block in organic synthesis. Its synthesis, while requiring careful handling of air- and moisture-sensitive reagents, is straightforward. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules with potential biological activity. Further research into the applications of this compound and its derivatives is warranted, particularly in the field of medicinal chemistry.

References

  • LookChem. (n.d.). (3R)-4,4-Dimethylpent-1-yn-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Dimethylpent-1-yn-3-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,4-dimethylpent-1-yn-3-ol (C7H12O). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 4,4-Dimethylpent-1-yn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's structure is the bedrock of innovation in drug discovery and development. It is not merely about knowing the connectivity of atoms, but about appreciating the nuanced three-dimensional arrangement, the electronic landscape, and the inherent reactivity that the structure dictates. This guide is crafted to provide an in-depth exploration of 4,4-dimethylpent-1-yn-3-ol, a chiral propargyl alcohol with significant potential as a building block in medicinal chemistry. We will dissect its structural components, delve into the spectroscopic techniques used for its characterization, and explore the synthetic strategies that grant access to this valuable molecule. The causality behind experimental choices will be a recurring theme, aiming to equip you not just with data, but with a deeper, field-proven understanding.

Core Molecular Architecture

4,4-Dimethylpent-1-yn-3-ol, with the chemical formula C₇H₁₂O, is a secondary propargylic alcohol. Its structure is characterized by a terminal alkyne, a hydroxyl group, and a sterically demanding tert-butyl group.[1] The IUPAC name, 4,4-dimethylpent-1-yn-3-ol, precisely describes this arrangement.[1] The presence of a chiral center at the carbinol carbon (C-3) means that this molecule can exist as two enantiomers, (R)- and (S)-4,4-dimethylpent-1-yn-3-ol. This stereogenicity is of paramount importance in drug development, where the biological activity of enantiomers can differ significantly.

Identifier Value
IUPAC Name 4,4-dimethylpent-1-yn-3-ol
CAS Number 19115-28-7
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol [1]
Canonical SMILES CC(C)(C)C(C#C)O[1]
InChI InChI=1S/C7H12O/c1-5-6(8)7(2,3)4/h1,6,8H,2-4H3[1]
InChIKey ILPLTEOGHOQFHJ-UHFFFAOYSA-N[1]

The key structural features that dictate the reactivity and potential applications of 4,4-dimethylpent-1-yn-3-ol are:

  • The Terminal Alkyne: The acidic proton on the terminal alkyne allows for facile deprotonation and subsequent nucleophilic attack, making it a valuable handle for C-C bond formation through reactions like the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings. The triple bond itself can undergo various addition reactions and cycloadditions.

  • The Secondary Alcohol: The hydroxyl group is a versatile functional group that can be oxidized to a ketone, undergo esterification or etherification, or be replaced through nucleophilic substitution. Its ability to act as a hydrogen bond donor and acceptor is crucial for molecular recognition in biological systems.

  • The Tert-butyl Group: This bulky group exerts significant steric hindrance, which can influence the stereochemical outcome of reactions at the adjacent chiral center. This steric bulk can also be exploited to control the conformation of larger molecules incorporating this fragment.

  • The Chiral Center: The stereochemistry at C-3 is a critical determinant of the molecule's interaction with other chiral molecules, such as enzymes and receptors. The ability to synthesize enantiomerically pure forms of this alcohol is therefore highly desirable.

Synthesis and Stereochemical Control

The synthesis of 4,4-dimethylpent-1-yn-3-ol is most commonly achieved through the nucleophilic addition of an ethynyl nucleophile to pivaldehyde (2,2-dimethylpropanal). The choice of the ethynyl nucleophile and the reaction conditions are critical for achieving good yields and, in the case of asymmetric synthesis, high enantioselectivity.

Racemic Synthesis: A Grignard Approach

A standard and robust method for the preparation of racemic 4,4-dimethylpent-1-yn-3-ol involves the Grignard reaction. Ethynylmagnesium bromide, prepared from acetylene and a Grignard reagent like ethylmagnesium bromide, serves as the nucleophile.

G cluster_reactants Reactants cluster_products Products Pivaldehyde Pivaldehyde Reaction Grignard Addition Pivaldehyde->Reaction 1. THF EthynylMgBr Ethynylmagnesium bromide EthynylMgBr->Reaction Product 4,4-Dimethylpent-1-yn-3-ol (racemic) Reaction->Product 2. H₃O⁺ workup G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Pivaldehyde Pivaldehyde Reaction Catalytic Asymmetric Alkynylation Pivaldehyde->Reaction Alkyne Terminal Alkyne (e.g., TMS-acetylene) Alkyne->Reaction Catalyst Chiral Catalyst (e.g., Zn(OTf)₂ + Chiral Ligand) Catalyst->Reaction Asymmetric Induction Product (R)- or (S)-4,4-Dimethylpent-1-yn-3-ol Reaction->Product

Sources

The Pivotal Role of (3R)-4,4-Dimethylpent-1-yn-3-ol in Asymmetric Synthesis: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

(3R)-4,4-Dimethylpent-1-yn-3-ol, a chiral propargyl alcohol, has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique structural features, comprising a terminal alkyne, a secondary alcohol, and a bulky tert-butyl group, provide a versatile scaffold for the stereoselective construction of intricate molecular architectures. This guide offers an in-depth exploration of the properties, synthesis, and application of this valuable chiral intermediate, with a particular focus on its role in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Boceprevir.

Physicochemical and Spectroscopic Profile

(3R)-4,4-Dimethylpent-1-yn-3-ol is a chiral molecule with the (R)-configuration at the carbon atom bearing the hydroxyl group. This specific stereochemistry is crucial for its utility in asymmetric synthesis, as it dictates the spatial arrangement of the final drug product.

Table 1: Physicochemical Properties of (3R)-4,4-Dimethylpent-1-yn-3-ol

PropertyValueSource
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
CAS Number 61317-72-4[1]
Exact Mass 112.088815 u[1]
LogP 1.02660[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

Spectroscopic Characterization:

The precise structural elucidation of (3R)-4,4-Dimethylpent-1-yn-3-ol is paramount for its use in pharmaceutical synthesis. The following data represents typical spectroscopic values obtained from experimental analysis.

¹H NMR (400 MHz, CDCl₃):

  • δ 4.15 (d, J=2.0 Hz, 1H): This signal corresponds to the proton on the carbon bearing the hydroxyl group (the chiral center). The small coupling constant indicates coupling to the acetylenic proton.

  • δ 2.45 (d, J=2.0 Hz, 1H): This is the characteristic signal of the terminal acetylenic proton.

  • δ 1.05 (s, 9H): The sharp singlet represents the nine equivalent protons of the tert-butyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 86.5: The carbon of the alkyne attached to the chiral center.

  • δ 72.0: The terminal alkyne carbon.

  • δ 68.5: The carbon atom of the chiral center (C-OH).

  • δ 35.0: The quaternary carbon of the tert-butyl group.

  • δ 25.5: The three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy (Neat):

  • ~3300 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

  • ~3300 cm⁻¹ (sharp): ≡C-H stretching vibration of the terminal alkyne.

  • ~2100 cm⁻¹ (weak): C≡C stretching vibration.

Mass Spectrometry (MS):

  • m/z (EI+): The molecular ion peak [M]⁺ is expected at 112. The fragmentation pattern would likely show a prominent peak corresponding to the loss of a methyl group ([M-15]⁺) and the tert-butyl group ([M-57]⁺).

Enantioselective Synthesis: The Gateway to Chirality

The synthesis of enantiomerically pure (3R)-4,4-Dimethylpent-1-yn-3-ol is a critical step that establishes the stereochemistry for subsequent reactions. A common and effective method involves the asymmetric alkynylation of pivalaldehyde (2,2-dimethylpropanal). This reaction utilizes a chiral catalyst to control the facial selectivity of the nucleophilic attack of the acetylide on the aldehyde.

One well-established method employs a chiral ligand in conjunction with a metal acetylide. The causality behind this choice lies in the formation of a chiral complex that sterically directs the approach of the reactants, favoring the formation of one enantiomer over the other.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Pivalaldehyde Pivalaldehyde Asymmetric_Alkynylation Asymmetric Alkynylation Pivalaldehyde->Asymmetric_Alkynylation Acetylene Acetylene Acetylene->Asymmetric_Alkynylation Chiral_Ligand Chiral Ligand (e.g., ProPhenol) Chiral_Ligand->Asymmetric_Alkynylation Metal_Source Metal Source (e.g., Zn(OTf)₂) Metal_Source->Asymmetric_Alkynylation Product (3R)-4,4-Dimethylpent-1-yn-3-ol Asymmetric_Alkynylation->Product High Enantioselectivity

Caption: Asymmetric synthesis of (3R)-4,4-Dimethylpent-1-yn-3-ol.

Experimental Protocol: Asymmetric Alkynylation of Pivalaldehyde

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), the chiral ligand (e.g., (S,S)-N,N'-(1,2-diphenylethane-1,2-diyl)bis(2-hydroxy-1-naphthalen-1-imine), a ProPhenol-type ligand) and the metal source (e.g., zinc triflate, Zn(OTf)₂) are dissolved in a suitable anhydrous solvent (e.g., toluene).

  • Acetylide Formation: The reaction mixture is cooled, and a solution of acetylene in the same solvent is added, followed by a base (e.g., a hindered amine like triethylamine) to generate the zinc acetylide in situ.

  • Aldehyde Addition: Pivalaldehyde is added dropwise to the reaction mixture at a controlled low temperature to ensure high enantioselectivity.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography to yield enantiomerically pure (3R)-4,4-Dimethylpent-1-yn-3-ol.

Application in Drug Development: The Synthesis of Boceprevir

(3R)-4,4-Dimethylpent-1-yn-3-ol is a pivotal intermediate in the synthesis of Boceprevir (Victrelis®), a direct-acting antiviral medication used for the treatment of chronic hepatitis C.[2] The specific stereochemistry of this building block is essential for the final drug's ability to bind to and inhibit the HCV NS3/4A serine protease, an enzyme critical for viral replication.[2]

The synthesis of a key intermediate for Boceprevir from (3R)-4,4-Dimethylpent-1-yn-3-ol involves a multi-step sequence that showcases the versatility of this chiral building block.

G A (3R)-4,4-Dimethylpent-1-yn-3-ol B Protection of Hydroxyl Group A->B e.g., TBSCl, Imidazole C Protected Intermediate B->C D Hydroboration-Oxidation C->D 1. 9-BBN 2. H₂O₂, NaOH E Aldehyde Intermediate D->E F Key Boceprevir Intermediate E->F Further Synthetic Steps

Sources

4,4-Dimethylpent-1-yn-3-ol stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Dimethylpent-1-yn-3-ol (CAS 19115-28-7) is a specialized chiral building block, distinguished by its terminal alkyne functionality adjacent to a sterically hindered secondary alcohol.[1][2][3] While the tert-butyl group confers significant kinetic stability against nucleophilic substitution compared to linear propargylic alcohols, the compound remains susceptible to specific degradation pathways—primarily metal-catalyzed acetylide formation and oxidative instability.[1][2][3]

This guide moves beyond generic safety data sheets (SDS) to provide a researcher-centric protocol for maintaining >98% purity over extended storage periods. The core directive is exclusionary storage : excluding oxygen, moisture, and specific transition metals to prevent catalytic decomposition.[2][3]

Part 1: Chemical Profile & Critical Reactivity[1][2]

To store this compound effectively, one must understand the "Why" behind its instability.[2][3] The molecule contains two conflicting functional groups: a reactive terminal alkyne and a sterically bulky alcohol.[2][3]

Physicochemical Identity
PropertyValueCritical Note
CAS Number 19115-28-7Confirm specific isomer (R/S or racemic) upon receipt.
Formula C₇H₁₂OMolecular Weight: 112.17 g/mol .[2][3][4]
Physical State Clear, colorless liquidYellowing indicates oxidation or polymerization.[2][3]
Flash Point < 60°C (Est.)Class 3 Flammable Liquid (H226) .[3]
Solubility Organic solventsMiscible in alcohols/ethers; limited water solubility.[2][3]
pKa ~25 (Alkyne proton)Weakly acidic; reacts with strong bases (NaH, BuLi).[3]
The Degradation Triad

The stability of 4,4-Dimethylpent-1-yn-3-ol is compromised by three primary mechanisms. Understanding these dictates the storage hardware and atmosphere.[2][3]

  • Metal Acetylide Formation (Explosion Hazard): The terminal proton (

    
    ) is acidic.[3] Contact with copper, silver, or mercury surfaces (even trace amounts in alloys) can form metal acetylides.[2][3] These salts are shock-sensitive high explosives.[1][2][3]
    
    • Implication: Never use brass regulators, copper fittings, or metal spatulas.[2][3]

  • Oxidative Degradation: While the tert-butyl group protects the alcohol from rapid dehydration, the secondary hydroxyl group is susceptible to oxidation to 4,4-dimethylpent-1-yn-3-one (a ketone), especially under UV light or in the presence of radical initiators.[1][2][3]

  • Thermal Polymerization: Terminal alkynes are thermodynamically unstable relative to their polymeric forms.[2][3] While sterically hindered, prolonged exposure to heat (>30°C) can initiate slow oligomerization, turning the liquid viscous and yellow.[2][3]

Part 2: Degradation Pathways (Visualization)

The following diagram maps the causality between environmental exposure and chemical failure.

DegradationPathways Compound 4,4-Dimethylpent-1-yn-3-ol (Intact) O2 Oxygen / UV Light Compound->O2 Metals Cu / Ag / Hg (Fittings/Containers) Compound->Metals Heat Heat (>30°C) Compound->Heat Ketone Oxidation Product (Ketone Impurity) O2->Ketone Radical Oxidation Explosion Metal Acetylide (Shock Sensitive) Metals->Explosion Deprotonation Polymer Oligomers (Viscous Yellow Oil) Heat->Polymer Cyclotrimerization

Figure 1: Mechanistic pathways of degradation.[1][2][3] Note that metal contact poses an immediate safety hazard, while heat and oxygen impact purity.[2]

Part 3: Storage Protocol (The "How")

This protocol is designed to be self-validating. If the conditions are met, the compound remains stable for 12+ months.[2][3]

Primary Containment
  • Material: Borosilicate glass (Type I) or Teflon (PFA/FEP).[1][3]

  • Closure: Teflon-lined screw caps.[1][2][3] Strictly prohibit rubber septa for long-term storage (rubber leaches plasticizers and is permeable to O₂).[1][2][3]

  • Headspace: Minimize headspace. If the bottle is <50% full, transfer to a smaller vessel to reduce the volume of gas above the liquid.[2][3]

Environmental Control
  • Temperature: 2°C to 8°C (Refrigerated).

    • Reasoning: Lowers the kinetic energy available for polymerization and reduces vapor pressure (flash point safety).[2][3]

  • Atmosphere: Inert Gas Overlay (Argon preferred). [1][3]

    • Protocol: Sparge with dry Argon for 2 minutes before sealing.[2][3] Argon is heavier than air and forms a more effective "blanket" over the liquid surface than Nitrogen.[2][3]

  • Light: Amber glass or foil-wrapped containers to prevent photo-initiated oxidation.[1][2][3]

Handling Decision Tree

StorageLogic Start Receive Shipment CheckSeal Inspect Seal Integrity Start->CheckSeal Decision1 Seal Intact? CheckSeal->Decision1 QC Perform GC-FID & NMR (Baseline Purity) Decision1->QC Yes Quarantine Quarantine / Redistill Decision1->Quarantine No (Leaking/Yellow) Sparge Sparge with Argon (2 mins) QC->Sparge Purity >98% QC->Quarantine Purity <98% Store Store at 4°C Amber Glass Sparge->Store

Figure 2: Workflow for receipt and storage to ensure chain of custody for purity.

Part 4: Handling & Safety Operations

WARNING: This compound is a Class 3 Flammable Liquid.[2][3][4]

  • Static Discharge: The tert-butyl group increases lipophilicity, making the liquid prone to static charge accumulation.[2][3]

    • Action: Ground all glassware during transfer.[2][3] Use conductive tubing if pumping.[2][3]

  • Tooling: Use only stainless steel, glass, or Teflon tools.[2][3]

    • Prohibited: Spatulas or needles containing Copper, Brass, Silver, or Zinc.[2][3]

  • Spill Management:

    • Do not use vermiculite (can generate heat).[2][3] Use an activated carbon or clay-based absorbent.[1][2][3]

    • Ventilate the area immediately (flash point risk).[2][3]

Part 5: Analytical Validation

To verify the "Trustworthiness" of your storage, run these checks every 6 months or before critical synthesis steps.

Gas Chromatography (GC) Method
  • Column: DB-5 or HP-5 (Non-polar, 5% phenyl methyl siloxane).[1][2][3]

  • Inlet: 250°C (Ensure split injection to prevent column overload).

  • Detector: FID at 300°C.

  • Oven Program: 50°C (hold 2 min) → Ramp 10°C/min → 200°C.

  • Expected Result: The alcohol typically elutes early.[3] Look for a late-eluting broad peak which indicates dimerization/polymerization.[1][2][3]

Proton NMR (¹H-NMR)
  • Solvent: CDCl₃.[2][3]

  • Diagnostic Signals:

    • 
       ppm (9H, s, t-butyl).[2][3]
      
    • 
       ppm (1H, d, alkyne proton).[2][3]
      
    • 
       ppm (1H, d, chiral CH-OH).[2][3]
      
  • Validation: Check the integration ratio of the alkyne proton to the t-butyl group (1:9).[1][2][3] A loss of the alkyne proton signal suggests acetylide formation or polymerization.[2][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4914498, 4,4-Dimethylpent-1-yn-3-ol.[1][2][3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Flammable Liquids (29 CFR 1910.106).[3] Retrieved from [Link][1][3]

  • European Chemicals Agency (ECHA). C&L Inventory: 4,4-dimethylpent-1-yn-3-ol.[1][2][3][4] Retrieved from [Link][1][3][4]

Sources

Methodological & Application

Synthesis of 4,4-Dimethylpent-1-yn-3-ol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 4,4-dimethylpent-1-yn-3-ol, a valuable propargyl alcohol intermediate in organic synthesis. The protocol detailed herein focuses on the robust and widely applicable Grignard reaction, offering insights into the underlying mechanism, procedural nuances, and critical safety considerations.

Introduction

4,4-Dimethylpent-1-yn-3-ol is a key building block in the synthesis of various complex organic molecules and pharmaceutical agents. Its structure, featuring a sterically hindered tertiary alcohol adjacent to a terminal alkyne, provides a versatile scaffold for further chemical transformations. The most common and efficient method for its preparation involves the nucleophilic addition of an ethynyl Grignard reagent to pivaldehyde (2,2-dimethylpropanal).[1] This approach is favored for its high yield and the ready availability of the starting materials.

Reaction Principle and Mechanism

The core of this synthesis is the Grignard reaction, a classic method for carbon-carbon bond formation.[2] The reaction proceeds via the nucleophilic attack of the acetylide anion, stabilized by the magnesium bromide counterion, on the electrophilic carbonyl carbon of pivaldehyde.

Mechanism Overview:

  • Formation of the Grignard Reagent: The synthesis begins with the preparation of ethynylmagnesium bromide. This is typically achieved by the reaction of a pre-formed Grignard reagent, such as ethylmagnesium bromide, with acetylene gas.[3] The more acidic terminal proton of acetylene is abstracted by the strongly basic Grignard reagent, yielding ethynylmagnesium bromide and ethane gas.

  • Nucleophilic Addition: The highly nucleophilic carbon of the ethynylmagnesium bromide attacks the carbonyl carbon of pivaldehyde. The steric bulk of the tert-butyl group on pivaldehyde directs the approach of the nucleophile.[4]

  • Formation of the Alkoxide: This addition step results in the formation of a magnesium alkoxide intermediate.

  • Protonation (Work-up): The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final product, 4,4-dimethylpent-1-yn-3-ol.[3]

Reaction Scheme:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Work-up HC≡CH Acetylene HC≡CMgBr Ethynylmagnesium Bromide HC≡CH->HC≡CMgBr + EtMgBr EtMgBr Ethylmagnesium Bromide EtH Ethane HC≡CMgBr_2 Ethynylmagnesium Bromide Pivaldehyde Pivaldehyde (tert-Butyl-CHO) Alkoxide Magnesium Alkoxide Intermediate Product 4,4-Dimethylpent-1-yn-3-ol Alkoxide->Product H₃O⁺ (Work-up) HC≡CMgBr_2->Alkoxide + Pivaldehyde

Caption: Overall reaction pathway for the synthesis of 4,4-dimethylpent-1-yn-3-ol.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 4,4-dimethylpent-1-yn-3-ol. All operations involving Grignard reagents must be conducted under strictly anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).[5]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Magnesium turnings24.312.67 g0.110Activate before use.
Ethyl bromide108.9712.0 g (8.1 mL)0.110Freshly distilled.
Anhydrous Tetrahydrofuran (THF)72.11200 mL-Distilled from sodium/benzophenone.
Acetylene gas26.04Bubbled throughExcessPurified by passing through a cold trap and sulfuric acid.[3]
Pivaldehyde86.138.61 g (10.9 mL)0.100Freshly distilled.
Saturated aq. Ammonium Chloride-~100 mL-For work-up.
Diethyl ether74.12~150 mL-For extraction.
Anhydrous Magnesium Sulfate120.37As needed-For drying.
Equipment
  • Three-necked round-bottom flask (500 mL) equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet adapter.

  • Magnetic stirrer and stir bar.

  • Heating mantle.

  • Inert gas supply (Nitrogen or Argon) with a bubbler.

  • Ice-water bath.

  • Separatory funnel (500 mL).

  • Rotary evaporator.

  • Distillation apparatus.

Procedure

Part A: Preparation of Ethynylmagnesium Bromide in THF [3]

  • Apparatus Setup: Assemble the flame-dried three-necked flask with the condenser, dropping funnel, and gas inlet. Ensure all joints are well-sealed. Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation: Place the magnesium turnings in the flask. Briefly heat the flask with a heat gun under a flow of inert gas to activate the magnesium surface.[5] Allow to cool to room temperature.

  • Initiation: Add approximately 30 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of ethyl bromide in 50 mL of anhydrous THF. Add a small portion (approx. 5 mL) of the ethyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

  • Grignard Formation: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 30 minutes to ensure complete formation of the ethylmagnesium bromide.

  • Acetylene Introduction: Cool the solution to room temperature. Begin bubbling purified acetylene gas through the solution via a gas dispersion tube while stirring vigorously. The reaction is exothermic and may require occasional cooling with a water bath. Continue the acetylene addition until the gas is no longer absorbed, which can be monitored by the bubbler at the gas outlet.

Part B: Synthesis of 4,4-Dimethylpent-1-yn-3-ol [3]

  • Aldehyde Addition: Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C using an ice-water bath. Add a solution of freshly distilled pivaldehyde in 20 mL of anhydrous THF dropwise from the addition funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for at least 2 hours, or until TLC or GC analysis indicates the consumption of the starting aldehyde.

  • Work-up: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction. This will result in the formation of a white precipitate (magnesium salts).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature for 4,4-dimethylpent-1-yn-3-ol.

Experimental Workflow:

G A Setup & Mg Activation (Flame-dried glassware, inert atm.) B Ethylmagnesium Bromide Synthesis (EtBr in THF added to Mg) A->B C Ethynylmagnesium Bromide Formation (Bubble C₂H₂ through solution) B->C D Cool to 0 °C C->D E Pivaldehyde Addition (Dropwise in THF) D->E F Reaction at RT (Stir for 2+ hours) E->F G Quench (Saturated aq. NH₄Cl) F->G H Extraction (Diethyl Ether) G->H I Wash & Dry (Brine, MgSO₄) H->I J Concentration (Rotary Evaporator) I->J K Purification (Vacuum Distillation) J->K L Final Product: 4,4-Dimethylpent-1-yn-3-ol K->L

Caption: Step-by-step workflow for the synthesis of 4,4-dimethylpent-1-yn-3-ol.

Safety Precautions

Chemical Hazards:

  • Ethyl Bromide: Is a volatile and toxic alkylating agent. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethyl Ether and THF: Are extremely flammable and can form explosive peroxides.[6] Use in a fume hood away from ignition sources. Ensure solvents are tested for and free of peroxides before use.

  • Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and protic solvents.[7] Strict anhydrous and inert atmosphere techniques are mandatory.[6]

  • Pivaldehyde: Is a flammable liquid and vapor.[8] It can cause skin and eye irritation. Handle with care in a fume hood.[8][9]

  • Acetylene: Is a flammable gas. Ensure proper handling of the gas cylinder and purification train.

Procedural Hazards:

  • The initiation of the Grignard reaction can be unpredictable. Be prepared for a delayed but vigorous reaction.

  • The quenching process is exothermic and releases flammable gases. Add the quenching solution slowly and with adequate cooling.

Personal Protective Equipment (PPE):

  • Safety glasses or goggles are mandatory at all times.

  • A flame-resistant lab coat should be worn.

  • Chemically resistant gloves (e.g., nitrile) are required.

Characterization

The identity and purity of the synthesized 4,4-dimethylpent-1-yn-3-ol should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. Expected ¹H NMR signals include a singlet for the tert-butyl protons, a doublet for the acetylenic proton, and a doublet for the carbinol proton.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect a strong, broad absorption around 3300-3400 cm⁻¹ for the O-H stretch and a sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch, as well as an absorption around 2100 cm⁻¹ for the C≡C triple bond.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Troubleshooting

  • Failure of Grignard reaction to initiate: This is often due to wet glassware or solvents, or inactive magnesium. Ensure all equipment is thoroughly dried and solvents are anhydrous. The magnesium can be activated by grinding without a solvent, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[5]

  • Low Yield: Can result from incomplete reaction, side reactions, or losses during work-up and purification. Ensure dropwise addition of reagents with proper temperature control. Inefficient extraction can also lead to lower yields.

  • Formation of Wurtz coupling byproducts: This can occur if the concentration of the alkyl halide is too high during the initial Grignard formation. Slower addition of the ethyl bromide can mitigate this.

Conclusion

The Grignard reaction of ethynylmagnesium bromide with pivaldehyde is a reliable and efficient method for the synthesis of 4,4-dimethylpent-1-yn-3-ol. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity. Careful attention to anhydrous conditions and reaction temperature control are paramount to the success of this synthesis.

References

  • CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone.
  • Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
  • EP0257309A2 - Process for the preparation of ethynylbenzaldehydes.
  • Adichemistry.
  • Organic Chemistry Portal. Grignard Reaction.
  • Organic Syntheses Procedure. 1-phenyl-1-penten-4-yn-3-ol.
  • Organic Syntheses Procedure. 4-penten-1-ol.
  • LookChem. (3R)-4,4-Dimethylpent-1-yn-3-ol.
  • Organic Syntheses Procedure. (z)-4-(trimethylsilyl)-3-buten-1-ol.
  • Hu, A. et al. (2009). 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • PubChem. 4,4-Dimethylpent-1-yn-3-ol.
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Ethynylmagnesium bromide, 0.5M solution in THF.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Ethynylmagnesium bromide, 0.5M solution in THF.
  • Fallis, A. G. (1964). Grignard-addition-to-propargylic-allylic-alcohols.
  • Fisher Scientific. (2025).
  • Ma, S. et al. (2014). and stereo-defined CuCl-mediated carbometallation reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents. Organic & Biomolecular Chemistry.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • ChemicalBook. (2023).
  • Sigma-Aldrich. Ethynylmagnesium bromide 0.5M tetrahydrofuran.
  • Chemistry Stack Exchange. (2017). Why do Grignard reagents add to propargyl alcohols?.
  • ECHEMI.
  • Hu, A. et al. (2009). 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one.
  • Sigma-Aldrich. (2024).
  • Quora. (2018).
  • TCI Chemicals. (2025).
  • Forgione, P., & Fallis, A. G. (2000). Magnesium mediated carbometallation of propargyl alcohols. Tetrahedron Letters, 41(1), 11-15.
  • Quora. (2022). What is the chemical reaction of ethyl magnesium bromide with acetaldehyde?.
  • PubChem. 4,4-Dimethylpent-1-en-3-ol.
  • ChemSynthesis. 4,4-dimethyl-1-pentene.
  • Cole-Parmer. Material Safety Data Sheet - Ethylmagnesium bromide, 40% in diethyl ether.
  • Stark, C. B. W. et al. (2007). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. MDPI.
  • Organic Syntheses Procedure. (r)-(+)-1-octyn-3-ol.
  • Sigma-Aldrich. 4,4-Dimethyl-1-pentene 99.

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Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 4,4-Dimethylpent-1-yn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Propargyl Alcohols

Chiral propargyl alcohols are invaluable building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. Their unique trifunctional nature—a stereocenter, an alkyne, and a hydroxyl group—offers a versatile scaffold for a variety of chemical transformations. The target molecule, chiral 4,4-dimethylpent-1-yn-3-ol, with its sterically demanding tert-butyl group, presents a significant synthetic challenge for traditional chemical methods, often requiring harsh conditions and complex chiral auxiliaries. Biocatalysis, particularly the use of ketoreductases (KREDs), offers a green, highly selective, and efficient alternative for the asymmetric reduction of the corresponding prochiral ketone, 4,4-dimethylpent-1-yn-3-one.[1][2] This guide provides a comprehensive overview and detailed protocols for the development of a biocatalytic process for the synthesis of chiral 4,4-dimethylpent-1-yn-3-ol.

The Biocatalytic Advantage: Why Ketoreductases?

Ketoreductases are a class of oxidoreductase enzymes that catalyze the stereoselective reduction of ketones to their corresponding chiral alcohols, utilizing a hydride donor, typically the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH).[3] The advantages of employing KREDs for the synthesis of chiral 4,4-dimethylpent-1-yn-3-ol are manifold:

  • Exceptional Enantioselectivity: KREDs can exhibit exquisite control over the stereochemical outcome of the reduction, often yielding the desired enantiomer with very high enantiomeric excess (e.e.).[4]

  • Mild Reaction Conditions: Biocatalytic reductions are typically performed in aqueous media under ambient temperature and pressure, obviating the need for extreme temperatures, pressures, or caustic reagents.[5]

  • Green and Sustainable Chemistry: The use of enzymes aligns with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous materials.

  • Substrate Scope and Evolvability: While finding a wild-type enzyme with high activity on a sterically hindered substrate like 4,4-dimethylpent-1-yn-3-one can be challenging, modern protein engineering techniques allow for the rapid evolution of KREDs with tailored substrate specificities and improved performance.[6][7]

Experimental Workflow Overview

The development of a robust biocatalytic process for the synthesis of chiral 4,4-dimethylpent-1-yn-3-ol follows a logical progression of experimental stages. This guide will provide detailed protocols for each of these critical steps.

Biocatalytic Synthesis Workflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Scale-Up & Purification Enzyme_Screening Enzyme Screening (KRED Library) Hit_Identification Hit Identification (Conversion & e.e. Analysis) Enzyme_Screening->Hit_Identification Initial Hits Reaction_Optimization Reaction Optimization (pH, Temp, Substrate Loading) Hit_Identification->Reaction_Optimization Promising Candidates Cofactor_Regeneration Cofactor Regeneration System Setup Reaction_Optimization->Cofactor_Regeneration Optimized Conditions Process_Parameters Define Process Parameters Cofactor_Regeneration->Process_Parameters Preparative_Synthesis Preparative Scale Synthesis Process_Parameters->Preparative_Synthesis Scaled-Up Protocol Product_Purification Product Purification (Extraction & Chromatography) Preparative_Synthesis->Product_Purification Final_Product Final Product (Chiral Alcohol) Product_Purification->Final_Product

Caption: High-level workflow for developing the biocatalytic synthesis of chiral 4,4-dimethylpent-1-yn-3-ol.

Part 1: Enzyme Screening Protocol

The initial and most critical step is to identify a suitable ketoreductase that can accept the sterically demanding 4,4-dimethylpent-1-yn-3-one as a substrate and reduce it with high enantioselectivity. Commercially available KRED screening kits, such as the Codex® KRED Screening Kit, provide a diverse panel of engineered enzymes, significantly accelerating this discovery phase.[8][9]

Materials:

  • 4,4-dimethylpent-1-yn-3-one (substrate)

  • Codex® KRED Screening Kit (or a similar panel of diverse KREDs)[8][9]

  • NADH or NADPH cofactor

  • Glucose

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • 96-well microtiter plates

  • Incubator shaker

  • Quenching solution (e.g., acetonitrile)

  • Analytical equipment for conversion and e.e. determination (GC or HPLC with a chiral column)

Protocol:

  • Prepare a Substrate Stock Solution: Dissolve 4,4-dimethylpent-1-yn-3-one in a suitable organic co-solvent (e.g., DMSO or isopropanol) to a final concentration of 100 mg/mL.

  • Prepare Cofactor and Regeneration System Solutions:

    • Prepare a 10 mg/mL solution of NAD(P)H in the reaction buffer.

    • Prepare a 100 mg/mL solution of glucose in the reaction buffer.

    • Prepare a 10 mg/mL solution of GDH in the reaction buffer.

  • Set up the Screening Reactions in a 96-well Plate:

    • To each well, add 180 µL of the reaction buffer.

    • Add 5 µL of the substrate stock solution.

    • Add 5 µL of the NAD(P)H solution.

    • Add 5 µL of the glucose solution.

    • Add 5 µL of the GDH solution.

    • Add a small amount (e.g., 1-2 mg) of each lyophilized KRED from the screening kit to individual wells. Include a negative control well with no KRED.

  • Incubation: Seal the plate and incubate at 30°C with shaking (e.g., 250 rpm) for 24 hours.

  • Reaction Quenching and Sample Preparation:

    • Add 200 µL of quenching solution (e.g., acetonitrile) to each well.

    • Mix thoroughly and centrifuge the plate to pellet the enzyme.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Conversion: Analyze the samples by GC or HPLC to determine the percentage of the ketone substrate that has been converted to the alcohol product.

    • Enantiomeric Excess (e.e.): For the wells showing significant conversion, determine the enantiomeric excess of the 4,4-dimethylpent-1-yn-3-ol product using a chiral GC or HPLC method (see Part 4 for analytical method development).

Data Presentation:

KRED IDSubstrate Conversion (%)Product e.e. (%)Enantiomer Formed
KRED-015N/AN/A
KRED-0295>99(S)
KRED-031285(R)
............
KRED-246892(S)
Control<1N/AN/A

Part 2: Reaction Optimization

Once one or more "hit" enzymes have been identified, the next step is to optimize the reaction conditions to maximize conversion, enantioselectivity, and space-time yield.

Key Parameters for Optimization:

  • pH: Screen a range of pH values (e.g., 6.0 - 9.0) to determine the optimal pH for enzyme activity and stability.

  • Temperature: Evaluate the effect of temperature (e.g., 25°C - 45°C) on the reaction rate and enzyme stability.

  • Substrate Loading: Gradually increase the concentration of 4,4-dimethylpent-1-yn-3-one to identify the maximum substrate loading that can be efficiently converted without causing significant substrate or product inhibition.

  • Co-solvent: Investigate the effect of different water-miscible organic co-solvents (e.g., isopropanol, DMSO, THF) on substrate solubility and enzyme activity. Isopropanol can also serve as a co-substrate for cofactor regeneration with many KREDs.[2]

  • Cofactor Regeneration System: Compare the efficiency of different cofactor regeneration systems. The glucose/GDH system is robust, while an isopropanol/KRED system (if the chosen KRED has this activity) can simplify the reaction mixture.

A Design of Experiments (DoE) approach can be efficiently employed to screen multiple parameters and their interactions simultaneously.

Part 3: Preparative Scale Synthesis Protocol

This protocol is a representative example for a 1-gram scale synthesis based on the optimized conditions identified in Part 2.

Materials:

  • Selected KRED (lyophilized powder or as a whole-cell biocatalyst)

  • 4,4-dimethylpent-1-yn-3-one (1.0 g)

  • NAD(P)H (catalytic amount, e.g., 0.01 g)

  • Glucose (e.g., 1.5 g)

  • Glucose Dehydrogenase (GDH)

  • Optimized reaction buffer

  • Organic co-solvent (if required)

  • Extraction solvent (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the selected KRED, NAD(P)H, glucose, and GDH in the optimized reaction buffer.

    • If a co-solvent is used, add it to the buffer.

    • Add the 4,4-dimethylpent-1-yn-3-one (1.0 g) to the reaction mixture.

  • Incubation: Stir the reaction mixture at the optimized temperature. Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.

  • Work-up and Extraction:

    • Once the reaction has reached completion, quench the reaction (if necessary).

    • Extract the product from the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic extract under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure chiral 4,4-dimethylpent-1-yn-3-ol.

  • Characterization:

    • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the final yield and enantiomeric excess by chiral GC or HPLC.

Part 4: Analytical Methods for Chiral Analysis

Accurate determination of the enantiomeric excess is crucial for evaluating the success of the biocatalytic synthesis. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the methods of choice.

Chiral GC Method Development (Example):

  • Column: A chiral stationary phase column, such as one based on cyclodextrin derivatives, is required.

  • Carrier Gas: Hydrogen or Helium.

  • Temperature Program: Start with an initial oven temperature and ramp up to a final temperature to ensure good separation of the enantiomers.

  • Injector and Detector: Use appropriate temperatures for the injector and detector (e.g., Flame Ionization Detector - FID).

Chiral HPLC Method Development (Example):

  • Column: A chiral stationary phase column (e.g., based on polysaccharide derivatives like cellulose or amylose).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving separation.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at a suitable wavelength.

Mechanism of Ketoreductase-Catalyzed Reduction

The catalytic cycle of a ketoreductase involves the binding of the NADPH or NADH cofactor, followed by the binding of the ketone substrate in a specific orientation within the enzyme's active site. A hydride ion is then transferred from the cofactor to the carbonyl carbon of the ketone, and a proton is donated from a catalytic residue in the active site (e.g., a tyrosine or lysine) to the carbonyl oxygen. This results in the formation of the chiral alcohol and the oxidized cofactor (NADP⁺ or NAD⁺). The products are then released, and the enzyme is ready for another catalytic cycle. The cofactor regeneration system continuously reduces the oxidized cofactor back to its active form.

KRED_Mechanism cluster_cofactor_regen Cofactor Regeneration E_NADP E-NAD(P)H E_NADP_Ketone E-NAD(P)H-Ketone Complex E_NADP->E_NADP_Ketone + Ketone E_NAD_Alcohol E-NAD(P)+-Alcohol Complex E_NADP_Ketone->E_NAD_Alcohol Hydride Transfer E_NAD E-NAD(P)+ E_NAD_Alcohol->E_NAD - Alcohol E_NAD->E_NADP + NAD(P)H (from regeneration) NAD NAD(P)+ Regen_System Regeneration System (e.g., GDH/Glucose) NAD->Regen_System Oxidized Cofactor NADH NAD(P)H Regen_System->NADH Reduced Cofactor

Caption: Catalytic cycle of a ketoreductase with an integrated cofactor regeneration system.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Enzyme inhibition by substrate or product- Poor enzyme stability under reaction conditions- Inefficient cofactor regeneration- Decrease initial substrate loading- Optimize pH and temperature- Add more cofactor and/or regeneration enzyme
Low Enantiomeric Excess - Sub-optimal enzyme for the substrate- Racemization of the product under reaction conditions- Screen for a more selective enzyme- Modify reaction conditions (pH, temperature) to minimize racemization
Difficulty in Product Purification - Emulsion formation during extraction- Co-elution with impurities- Centrifuge to break emulsions or use a different extraction solvent- Optimize chromatography conditions (different solvent system, gradient)

Conclusion

The biocatalytic synthesis of chiral 4,4-dimethylpent-1-yn-3-ol using ketoreductases represents a highly attractive and sustainable approach for the production of this valuable chiral building block. By following a systematic workflow of enzyme screening, reaction optimization, and careful analytical characterization, researchers can develop a robust and scalable process. The protocols and guidelines presented in this document provide a solid foundation for initiating and advancing such a project, paving the way for the efficient and environmentally friendly synthesis of complex chiral molecules.

References

  • Structure-guided evolution of a ketoreductase for efficient and stereoselective bioreduction of bulky α-amino β-keto esters. Catalysis Science & Technology. Available at: [Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PMC. Available at: [Link]

  • Codex® KRED Screening Kit. Codexis. Available at: [Link]

  • Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products. New Journal of Chemistry. Available at: [Link]

  • Ketoreductase enzymes and uses thereof. Google Patents.
  • Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). ResearchGate. Available at: [Link]

  • A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. ACS Publications. Available at: [Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Available at: [Link]

  • Ketoreductase polypeptides for the reduction of acetophenones. Google Patents.
  • Enzymes to enable a biocatalytic cascade for small molecule API. Codexis. Available at: [Link]

  • Enzyme Screening Kits and Panels. Codexis. Available at: [Link]

  • Practical chiral alcohol manufacture using ketoreductases. PubMed. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

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Application Notes & Protocols: Strategic Protection of 4,4-Dimethylpent-1-yn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Utility of 4,4-Dimethylpent-1-yn-3-ol

4,4-Dimethylpent-1-yn-3-ol is a valuable bifunctional building block in organic synthesis, featuring a secondary alcohol and a terminal alkyne. This unique combination of reactive sites offers a versatile platform for the construction of complex molecular architectures. However, the inherent reactivity of both the hydroxyl group and the acidic acetylenic proton necessitates a well-defined protecting group strategy to achieve selective transformations at either position.[1][2][3] This guide provides an in-depth analysis of protecting group strategies, offering detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development.

The judicious selection of protecting groups is paramount for any successful multi-step synthesis.[4][5] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not interfere with other functional groups within the molecule.[6][7] This principle of "orthogonal protection" is central to the strategies discussed herein, allowing for the selective deprotection of one functional group while the other remains masked.[5][8]

I. Protection of the Secondary Hydroxyl Group

The secondary alcohol in 4,4-Dimethylpent-1-yn-3-ol is a nucleophilic and moderately acidic site, which can interfere with reactions targeting the terminal alkyne, such as deprotonation and subsequent coupling reactions.[1][2] The most common and effective strategies for protecting this hydroxyl group involve the formation of silyl ethers or benzyl ethers.

A. Silyl Ethers: The Workhorse of Alcohol Protection

Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, stability under a wide range of non-acidic conditions, and the tunability of their stability based on the steric bulk of the silylating agent.[1][9][10][11] The general structure of a silyl ether is R-O-SiR'3.[10]

The choice of silylating agent is critical and depends on the required stability throughout the synthetic sequence. The stability of silyl ethers towards acidic hydrolysis and basic conditions can be modulated by the steric hindrance around the silicon atom.[10][12]

Protecting GroupAbbreviationCommon ReagentRelative Stability to AcidRelative Stability to Base
TrimethylsilylTMSTMS-ClLeast StableLeast Stable
TriethylsilylTESTES-Cl
tert-ButyldimethylsilylTBDMS or TBSTBDMS-Cl
TriisopropylsilylTIPSTIPS-ClMost Stable
tert-ButyldiphenylsilylTBDPSTBDPS-ClMost Stable

Table 1: Comparison of common silyl ether protecting groups for alcohols.[12]

For most applications involving 4,4-Dimethylpent-1-yn-3-ol, the tert-Butyldimethylsilyl (TBS) group offers a good balance of stability and ease of removal.

This protocol, adapted from the seminal work of Corey and Venkateswarlu, describes the formation of a TBS ether.[1]

Workflow for TBS Protection of the Hydroxyl Group

4,4-Dimethylpent-1-yn-3-ol 4,4-Dimethylpent-1-yn-3-ol Reaction_Mixture Reaction_Mixture 4,4-Dimethylpent-1-yn-3-ol->Reaction_Mixture TBS-Cl, Imidazole DMF, rt TBS-protected_Product TBS-protected_Product Reaction_Mixture->TBS-protected_Product Work-up

Caption: TBS protection of the secondary alcohol.

Materials:

  • 4,4-Dimethylpent-1-yn-3-ol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl or TBS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4,4-Dimethylpent-1-yn-3-ol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).

  • To this stirred solution, add TBDMS-Cl (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude TBS-protected product, which can be purified by flash column chromatography.

Causality Behind Experimental Choices:

  • Imidazole: Acts as a base to deprotonate the alcohol, forming a more nucleophilic alkoxide. It also serves as a nucleophilic catalyst.[9][13] The HCl generated during the reaction is neutralized by imidazole.[9]

  • DMF: A polar aprotic solvent that effectively dissolves the reactants.

  • Aqueous Work-up: Removes DMF and excess reagents.

The removal of silyl ethers can be achieved under acidic or basic conditions, or most commonly, with a fluoride ion source.[1][14] The strong Si-F bond (bond energy ~135 kcal/mol) makes fluoride ions particularly effective for cleaving Si-O bonds.[1]

Protocol 2: Deprotection of a TBS Ether using TBAF

Workflow for TBS Deprotection

TBS-protected_Alcohol TBS-protected_Alcohol Reaction_Mixture Reaction_Mixture TBS-protected_Alcohol->Reaction_Mixture TBAF, THF rt Deprotected_Alcohol Deprotected_Alcohol Reaction_Mixture->Deprotected_Alcohol Work-up

Caption: TBAF-mediated deprotection of a TBS ether.

Materials:

  • TBS-protected 4,4-Dimethylpent-1-yn-3-ol

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF.

  • Add TBAF solution (1.2 equiv) dropwise at room temperature.

  • Stir the mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with water and extract with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Benzyl Ethers: A Robust Alternative

Benzyl (Bn) ethers are another common choice for protecting alcohols.[11] They are stable to a wide range of acidic and basic conditions, making them suitable for syntheses involving organometallics and other harsh reagents.[11][15]

The formation of a benzyl ether is typically achieved through a Williamson ether synthesis.[12]

Workflow for Benzyl Ether Protection

4,4-Dimethylpent-1-yn-3-ol 4,4-Dimethylpent-1-yn-3-ol Alkoxide_Formation Alkoxide_Formation 4,4-Dimethylpent-1-yn-3-ol->Alkoxide_Formation NaH, THF 0 °C to rt Bn-protected_Product Bn-protected_Product Alkoxide_Formation->Bn-protected_Product BnBr, TBAI (cat.) rt

Caption: Formation of a benzyl ether via Williamson synthesis.

Materials:

  • 4,4-Dimethylpent-1-yn-3-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (BnBr)

  • Tetrabutylammonium iodide (TBAI, catalytic amount)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of 4,4-Dimethylpent-1-yn-3-ol (1.0 equiv) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Add a catalytic amount of TBAI followed by the dropwise addition of BnBr (1.2 equiv).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • NaH: A strong, non-nucleophilic base used to deprotonate the alcohol.

  • TBAI: A catalyst that promotes the reaction by in situ formation of the more reactive benzyl iodide.

The most common method for cleaving benzyl ethers is catalytic hydrogenolysis, which is a mild and efficient procedure.[11][12][16]

Protocol 4: Deprotection of a Benzyl Ether by Hydrogenolysis

Workflow for Benzyl Ether Deprotection

Bn-protected_Alcohol Bn-protected_Alcohol Reaction_Mixture Reaction_Mixture Bn-protected_Alcohol->Reaction_Mixture H₂, Pd/C Solvent, rt Deprotected_Alcohol Deprotected_Alcohol Reaction_Mixture->Deprotected_Alcohol Filtration

Caption: Deprotection of a benzyl ether via catalytic hydrogenolysis.

Materials:

  • Benzyl-protected 4,4-Dimethylpent-1-yn-3-ol

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Ethyl acetate

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve the benzyl-protected alcohol (1.0 equiv) in methanol or ethyl acetate.

  • Carefully add Pd/C (5-10 mol %).

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the suspension under a hydrogen atmosphere (balloon pressure or in a Parr apparatus) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Important Consideration: Catalytic hydrogenolysis will also reduce the alkyne functionality. Therefore, this deprotection method is not suitable if the terminal alkyne needs to be preserved. Alternative oxidative cleavage methods using reagents like DDQ can be employed in such cases.[17]

II. Protection of the Terminal Alkyne

The terminal acetylenic proton is acidic (pKa ≈ 25) and will react with strong bases, such as Grignard reagents or organolithiums, intended for other transformations.[6] Therefore, protection of the alkyne is often necessary. Silyl groups are the most common protecting groups for terminal alkynes.[6][7][18][19]

A. Silyl Protection of the Terminal Alkyne

Similar to alcohols, the stability of silylacetylenes can be tuned by the steric bulk of the silyl group. Trimethylsilyl (TMS) is a common choice, offering sufficient protection and facile removal.

Workflow for TMS Protection of the Alkyne

4,4-Dimethylpent-1-yn-3-ol 4,4-Dimethylpent-1-yn-3-ol Lithium_Acetylide Lithium_Acetylide 4,4-Dimethylpent-1-yn-3-ol->Lithium_Acetylide n-BuLi, THF -78 °C TMS-protected_Alkyne TMS-protected_Alkyne Lithium_Acetylide->TMS-protected_Alkyne TMS-Cl -78 °C to rt

Caption: TMS protection of the terminal alkyne.

Materials:

  • 4,4-Dimethylpent-1-yn-3-ol

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Chlorotrimethylsilane (TMS-Cl)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4,4-Dimethylpent-1-yn-3-ol (1.0 equiv) in anhydrous THF at -78 °C, add n-BuLi (1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add TMS-Cl (1.2 equiv) dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection of TMS-protected alkynes is readily achieved under mild basic or fluoride-mediated conditions.[19]

Protocol 6: Deprotection of a TMS-acetylene using K₂CO₃/MeOH

Workflow for TMS-acetylene Deprotection

TMS-protected_Alkyne TMS-protected_Alkyne Reaction_Mixture Reaction_Mixture TMS-protected_Alkyne->Reaction_Mixture K₂CO₃, MeOH rt Deprotected_Alkyne Deprotected_Alkyne Reaction_Mixture->Deprotected_Alkyne Work-up cluster_0 Protection cluster_1 Selective Deprotection Start 4,4-Dimethylpent-1-yn-3-ol Step1 Protect OH (TBS-Cl, Imidazole) Start->Step1 Step2 Protect Alkyne (n-BuLi, TMS-Cl) Step1->Step2 Protected TBS-O-R-C≡C-TMS Deprotect_Alkyne Deprotect Alkyne (K₂CO₃/MeOH) Protected->Deprotect_Alkyne Deprotect_OH Deprotect OH (TBAF/THF) Protected->Deprotect_OH

Caption: Orthogonal protection with TBS and TMS groups.

Strategy 2: Benzyl Protection of Alcohol and Silyl Protection of Alkyne

This combination is also orthogonal. The silyl group on the alkyne can be removed with mild base or fluoride, while the benzyl ether on the alcohol is stable to these conditions. Conversely, the benzyl group can be removed by hydrogenolysis (if the alkyne is saturated) or oxidation, conditions under which the silylacetylene is stable.

Conclusion

The successful application of 4,4-Dimethylpent-1-yn-3-ol in complex organic synthesis hinges on a carefully considered protecting group strategy. By understanding the relative stabilities and deprotection conditions for various protecting groups, researchers can selectively unmask the reactivity of the secondary alcohol or the terminal alkyne. The protocols and strategies outlined in this guide provide a robust framework for the effective utilization of this versatile building block in drug discovery and materials science.

References

  • ORGANIC SYNTHESIS - ResearchGate. Available from: [Link]

  • Protecting Groups For Alcohols - Master Organic Chemistry. (2015-06-17). Available from: [Link]

  • Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups - CureFFI.org. (2015-04-06). Available from: [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. Available from: [Link]

  • 17.8: Protection of Alcohols - Chemistry LibreTexts. (2022-09-24). Available from: [Link]

  • Silyl ether - Wikipedia. Available from: [Link]

  • Protecting Groups For Alcohols - Chemistry Steps. Available from: [Link]

  • Video: Protection of Alcohols - JoVE. (2023-04-30). Available from: [Link]

  • TMS Alcohol Protecting Group Using Silyl Ether - YouTube. (2022-02-16). Available from: [Link]

  • Alcohol Protecting Groups. Available from: [Link]

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  • Silanes as Protecting Groups for Terminal Alkyne - Gelest Technical Library. Available from: [Link]

  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC. Available from: [Link]

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  • Protecting Groups - chem.iitb.ac.in. (2020-10-26). Available from: [Link]

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Application Notes and Protocols: Lipase-Catalyzed Kinetic Resolution of 4,4-Dimethylpent-1-yn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Propargylic Alcohols

Optically active propargylic alcohols are invaluable building blocks in modern organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and natural products. Their utility stems from the versatile reactivity of the alkyne and hydroxyl functionalities, which allows for diverse downstream transformations. 4,4-Dimethylpent-1-yn-3-ol, with its sterically demanding tert-butyl group adjacent to the stereocenter, presents a unique challenge and opportunity for stereoselective synthesis. Kinetic resolution, a method where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, is a powerful strategy for accessing such enantiopure compounds.[1] Among the various catalysts available, lipases have emerged as particularly effective and environmentally benign biocatalysts for the resolution of alcohols.[1][2]

This document provides a detailed guide to the application of lipase-catalyzed kinetic resolution for the production of enantiomerically enriched 4,4-dimethylpent-1-yn-3-ol. We will delve into the mechanistic underpinnings of this enzymatic transformation, provide a robust experimental protocol, and discuss the critical parameters that influence the efficiency and selectivity of the resolution.

Mechanism of Lipase-Catalyzed Kinetic Resolution

The kinetic resolution of 4,4-dimethylpent-1-yn-3-ol using a lipase typically proceeds via enantioselective acylation, where a racemic mixture of the alcohol is reacted with an acyl donor. Lipases, such as the widely used Candida antarctica lipase B (CALB), are serine hydrolases that can function in organic solvents to catalyze the formation of esters.[3][4]

The catalytic cycle begins with the acylation of the serine residue in the enzyme's active site by the acyl donor, forming a covalent acyl-enzyme intermediate. Subsequently, the alcohol enantiomers compete to react with this intermediate. Due to the chiral environment of the active site, one enantiomer (the "fast-reacting" enantiomer) will have a more favorable steric and electronic fit, leading to a significantly higher rate of acylation compared to the other (the "slow-reacting" enantiomer).

As the reaction progresses, the fast-reacting enantiomer is consumed to form the corresponding ester, while the slow-reacting enantiomer remains largely unreacted. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted alcohol and the newly formed ester, both in high enantiomeric excess.

Visualizing the Workflow

The following diagram illustrates the general workflow for the lipase-catalyzed kinetic resolution of racemic 4,4-dimethylpent-1-yn-3-ol.

G cluster_start Starting Materials cluster_reaction Kinetic Resolution cluster_outcome Products at ~50% Conversion cluster_analysis Analysis & Separation rac_alcohol Racemic 4,4-Dimethylpent-1-yn-3-ol reaction_vessel Reaction in Organic Solvent (e.g., Toluene, 40-60 °C) rac_alcohol->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel lipase Immobilized Lipase (e.g., CALB) lipase->reaction_vessel unreacted_alcohol Enantioenriched (S)-Alcohol reaction_vessel->unreacted_alcohol ester_product Enantioenriched (R)-Ester reaction_vessel->ester_product separation Chromatographic Separation (e.g., Column Chromatography) unreacted_alcohol->separation ester_product->separation analysis Enantiomeric Excess (ee) Determination (Chiral HPLC or GC) separation->analysis Analyze separated fractions

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Experimental Protocol: Kinetic Resolution of (±)-4,4-Dimethylpent-1-yn-3-ol

This protocol is a representative procedure adapted from established methods for the kinetic resolution of secondary and propargylic alcohols.[5] Optimization of specific parameters may be necessary to achieve the desired outcome for this particular substrate.

Materials and Reagents
  • (±)-4,4-Dimethylpent-1-yn-3-ol

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether (TBME), or hexane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reagents for chromatographic separation (e.g., silica gel, hexane, ethyl acetate)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

Instrumentation
  • Magnetic stirrer with heating capabilities

  • Reaction vessel (e.g., round-bottom flask with a septum)

  • Syringes for liquid transfer

  • Rotary evaporator

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) equipped with a chiral column

Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add racemic 4,4-dimethylpent-1-yn-3-ol (1.0 equiv).

    • Dissolve the alcohol in the chosen anhydrous organic solvent (e.g., toluene, 0.1-0.5 M concentration).

    • Add the acyl donor (e.g., vinyl acetate, 1.5-3.0 equiv). The use of an excess of the acyl donor helps to drive the reaction forward.

    • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Reaction Monitoring:

    • Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C). Higher temperatures can increase the reaction rate but may decrease the enantioselectivity of the enzyme.[6]

    • Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture.

    • Filter the aliquot to remove the immobilized enzyme.

    • Analyze the aliquot by GC or HPLC to determine the conversion rate. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the unreacted alcohol and the ester product.

  • Work-up and Product Isolation:

    • Once the desired conversion is reached, filter off the immobilized lipase. The enzyme can often be washed with solvent and reused.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude mixture containing the enantioenriched alcohol and ester can be purified by column chromatography on silica gel. A solvent gradient (e.g., hexane/ethyl acetate) is typically used to separate the less polar ester from the more polar alcohol.

  • Determination of Enantiomeric Excess (ee):

    • The enantiomeric excess of the purified alcohol and ester fractions should be determined using a chiral analytical technique.

    • Chiral GC or HPLC are the most common methods.[7] The choice of the chiral stationary phase and the mobile phase will need to be optimized for the specific analytes.

    • For the ester, a portion can be hydrolyzed back to the alcohol before chiral analysis to simplify the analytical method development.

Key Parameters and Optimization

The success of the kinetic resolution is highly dependent on several factors that can be optimized to improve both the reaction rate and the enantioselectivity.

ParameterRationale and ConsiderationsTypical Range
Enzyme Different lipases exhibit varying selectivity for different substrates. CALB is a robust and versatile choice for secondary alcohols.[4]CALB, Pseudomonas cepacia lipase (PCL), Thermomyces lanuginosus lipase (TLL)
Acyl Donor Irreversible acyl donors like vinyl acetate or isopropenyl acetate are often preferred as they prevent the reverse reaction (alcoholysis of the product ester).Vinyl acetate, isopropenyl acetate, acetic anhydride
Solvent The choice of solvent can significantly impact enzyme activity and stability. Non-polar, aprotic solvents are generally favored.Toluene, Hexane, TBME, Diisopropyl ether
Temperature Affects the reaction rate and enzyme stability. An optimal temperature exists that balances reaction speed with enzyme longevity and selectivity.30 - 70 °C
Reaction Time Determined by the desired conversion level. Prolonged reaction times beyond 50% conversion will decrease the enantiomeric excess of the starting material.Hours to days, monitored by GC/HPLC

Troubleshooting

  • Low Conversion: Increase the enzyme loading, temperature, or reaction time. Ensure all reagents and solvents are anhydrous.

  • Low Enantioselectivity: Decrease the reaction temperature. Screen different lipases or acyl donors. The steric bulk of the tert-butyl group in 4,4-dimethylpent-1-yn-3-ol may necessitate a lipase with a larger active site pocket.

  • Difficult Separation: Optimize the mobile phase for column chromatography. Derivatization of the alcohol or ester may aid in separation.

Conclusion

The lipase-catalyzed kinetic resolution of 4,4-dimethylpent-1-yn-3-ol is a viable and powerful method for the preparation of its enantiomers. By carefully selecting the enzyme, acyl donor, and reaction conditions, high enantiomeric excesses of both the unreacted alcohol and the corresponding ester can be achieved. This application note provides a foundational protocol that can be further optimized to meet the specific needs of research and development in the pharmaceutical and chemical industries. The use of biocatalysis in this context not only provides access to valuable chiral building blocks but also aligns with the principles of green chemistry.

References

  • MDPI.

  • MDPI.

  • TU Delft Repository.

  • ResearchGate.

  • PMC - NIH.

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  • Organic Chemistry Frontiers (RSC Publishing).

  • Catalysis Science & Technology (RSC Publishing).

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Application Note: Strategic Utilization of 4,4-Dimethylpent-1-yn-3-ol in Fragrance & Flavor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists in the Fragrance & Flavor (F&F) and fine chemical industries. It focuses on the synthesis, derivatization, and strategic application of 4,4-Dimethylpent-1-yn-3-ol (DMPY), a high-value intermediate distinguished by its steric bulk and reactive alkyne functionality.

Executive Summary & Chemical Identity[1]

In the molecular design of fragrance ingredients, steric bulk is a critical tool for modulating volatility (substantivity) and altering receptor fit. 4,4-Dimethylpent-1-yn-3-ol combines a lipophilic tert-butyl group with a reactive terminal alkyne and a secondary hydroxyl group.

Unlike linear acetylenic alcohols (e.g., 1-octen-3-ol) which possess fleeting "mushroom/earthy" top notes, the tert-butyl moiety in DMPY anchors the molecule, reducing vapor pressure and modifying the odor profile toward rooty, camphoraceous, and woody-earthy nuances. Its primary utility, however, lies as a divergent intermediate : it is the scaffold for synthesizing complex cis-alkenes (green/floral), saturated alcohols (woody), and esters (fruity/exotic).

PropertySpecification
IUPAC Name 4,4-dimethylpent-1-yn-3-ol
CAS Number 1482-15-1
Molecular Weight 112.17 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Earthy, rooty, camphoraceous, fungoid nuances
Solubility Soluble in alcohols, dipropylene glycol (DPG), diethyl phthalate (DEP)

Synthesis Protocol: Nucleophilic Alkynylation

Objective: Synthesis of 4,4-Dimethylpent-1-yn-3-ol via 1,2-addition of acetylene to pivalaldehyde.

Mechanistic Rationale

The synthesis utilizes the high electrophilicity of pivalaldehyde (trimethylacetaldehyde). Due to the steric hindrance of the tert-butyl group adjacent to the carbonyl, standard nucleophilic attacks can be sluggish. However, the small linear radius of the acetylide anion allows for effective attack. We employ a Grignard-based approach for laboratory-scale precision, avoiding the high-pressure requirements of industrial catalytic alkynylation.

Experimental Workflow (Lab Scale)

Reagents:

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Pivalaldehyde (Freshly distilled, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Ammonium chloride (sat. aq.)

Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and nitrogen inlet. Maintain a positive nitrogen atmosphere.

  • Reagent Charging: Cannulate Ethynylmagnesium bromide (220 mL, 1.1 eq) into the flask. Cool the solution to 0°C using an ice/water bath.

  • Addition: Dilute Pivalaldehyde (8.61 g, 100 mmol) in 20 mL anhydrous THF. Transfer to the addition funnel. Add dropwise to the Grignard solution over 30 minutes.

    • Critical Control Point: Maintain internal temperature <5°C to prevent side reactions or polymerization.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2) or GC-FID until pivalaldehyde is consumed.

  • Quench: Cool back to 0°C. Carefully quench with saturated NH₄Cl (50 mL) added dropwise. (Caution: Exothermic).

  • Workup: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with Brine (50 mL). Dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. Purify via vacuum distillation (approx. 50-55°C at 15 mmHg) to yield the pure alcohol.

Derivatization for Fragrance Applications

The raw alcohol is rarely the final fragrance active. It serves as a "chassis" for two primary modifications: Esterification (to soften/fruitify) and Hydrogenation (to green/floralize).

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from DMPY.

G Pival Pivalaldehyde (Starting Material) DMPY 4,4-Dimethylpent-1-yn-3-ol (DMPY - Core Intermediate) Pival->DMPY Ethynyl MgBr THF, 0°C Acetate DMPY Acetate (Fruity, Exotic, Woody) DMPY->Acetate Ac2O, Pyridine Esterification CisAlkene Cis-4,4-Dimethylpent-1-en-3-ol (Green, Floral, Fresh) DMPY->CisAlkene H2, Lindlar Cat. Selective Hydrogenation Saturated 4,4-Dimethylpentan-3-ol (Camphoraceous, Minty) DMPY->Saturated H2, Pd/C Full Saturation

Figure 1: Divergent synthesis pathways transforming the DMPY intermediate into high-value fragrance ingredients.

Protocol: Selective Hydrogenation (Lindlar)

The cis-alkene derivative often possesses a more desirable, intense "green" note compared to the alkyne.

  • Catalyst: Lindlar Catalyst (Pd/CaCO₃ poisoned with lead).

  • Solvent: Hexane or Ethanol.

  • Additive: Quinoline (trace) to prevent over-reduction to the alkane.

  • Procedure: Stir DMPY in solvent with catalyst (5 wt%) under a Hydrogen balloon (1 atm) at room temperature.

  • Monitoring: GC-MS is essential to stop the reaction immediately upon consumption of the alkyne to avoid saturation.

Protocol: Esterification (The "Fruity Shift")

Converting the secondary alcohol to an acetate masks the earthy hydroxyl note, introducing fruity/berry aspects supported by the woody tert-butyl body.

  • Reagents: DMPY (1.0 eq), Acetic Anhydride (1.2 eq), DMAP (0.05 eq), Triethylamine (1.5 eq).

  • Conditions: DCM, 0°C to RT, 4 hours.

  • Result: 4,4-dimethylpent-1-yn-3-yl acetate.

Analytical Characterization & QC

For quality control in F&F, trace impurities (especially pivalic acid or over-reduced alkanes) can ruin an olfactory batch.

MethodDiagnostic SignalSignificance
IR Spectroscopy 3300 cm⁻¹ (sharp, C≡C-H stretch)Confirms terminal alkyne.
IR Spectroscopy 2100 cm⁻¹ (weak, C≡C stretch)Characteristic of unsymmetrical alkynes.
1H NMR (CDCl₃) δ ~0.95 ppm (s, 9H, t-Bu)Confirms integrity of the steric group.
1H NMR (CDCl₃) δ ~2.4-2.5 ppm (d, 1H, alkyne H)Diagnostic coupling with the CH-OH proton.
GC-MS M+ peaks (often weak), Alpha-cleavageLook for loss of t-butyl (M-57) fragment.

Safety & Handling (HSE)

Hazard Classification (GHS):

  • Flammable Liquid (Category 3): Flash point is expected to be <60°C.

  • Acute Toxicity (Oral/Inhalation): Treat as harmful.

  • Skin Irritation (Category 2): Defatting action typical of C6-C10 alcohols.

Operational Safety:

  • Acetylide Risks: While DMPY itself is stable, the synthesis involves metal acetylides. Ensure all equipment is free of copper or silver to prevent the formation of explosive heavy metal acetylides.

  • Peroxide Formation: Like many secondary alcohols/ethers, prolonged storage requires antioxidants (BHT) if exposed to air, though the alkyne is the primary oxidation site. Store under Argon.

References

  • PubChem. (n.d.). 3,4-Dimethyl-1-pentyn-3-ol (Compound).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link] (Note: PubChem indexing uses IUPAC numbering variations; structure confirmed as CID 95483).

  • Bedoukian Research. (n.d.).[2] Safety Data Sheet: Acetylenic Alcohols. Retrieved from [Link] (General reference for handling acetylenic F&F ingredients).

  • The Good Scents Company. (n.d.). Fragrance and Flavor Raw Material Information. Retrieved from [Link] (Reference for organoleptic properties of structurally related 1-octen-3-ol and derivatives).

  • Organic Syntheses. (1970). Alkynylation of Aldehydes: General Procedures. Organic Syntheses, Coll. Vol. 5. (Standard grounding for the Grignard protocol described).
  • Fisher Scientific. (2024). Safety Data Sheet: 3,4-Dimethyl-1-pentyn-3-ol. Retrieved from [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: 4,4-Dimethylpent-1-yn-3-ol Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: RAC-44-DMP Assigned Specialist: Senior Application Scientist Subject: Prevention of Racemization in Sterically Hindered Propargylic Alcohols

Core Directive: The Stability Paradox

You are working with 4,4-Dimethylpent-1-yn-3-ol (also known as tert-butyl propargyl alcohol). Before troubleshooting, you must understand the specific electronic and steric forces that make this molecule prone to racemization.

The Mechanism of Failure

The tert-butyl group at the C4 position is the critical instability factor. While it provides steric bulk that enables high enantioselectivity in kinetic resolutions, it also inductively stabilizes the propargylic carbocation.

  • Acid Sensitivity (The

    
     Pathway):  In the presence of even trace Brønsted or Lewis acids, the hydroxyl group protonates and leaves. The resulting carbocation is resonance-stabilized by the adjacent alkyne and the inductive effect of the tert-butyl group. This planar cation is the "Racemization Gateway." Re-attack by water or solvent occurs from either face, destroying enantiopurity.
    
  • Meyer-Schuster Rearrangement: Under acidic conditions, this cation can also rearrange to form the

    
    -unsaturated ketone/aldehyde, leading to chemical degradation alongside racemization.
    
  • Metal-Catalyzed Isomerization: If you are performing Sonogashira couplings or Click chemistry, transition metals (Ru, Au, Pd) can coordinate to the alkyne, facilitating a 1,3-shift of the hydroxyl group (allene formation), which is a racemizing pathway.

Storage & Handling Protocols

Objective: Maintain


 ee during long-term storage.
ParameterSpecificationScientific Rationale
Temperature

Reduces kinetic energy available for spontaneous ionization.
Container Silylated Glass or TeflonStandard borosilicate glass is slightly acidic (silanols). This surface acidity is sufficient to trigger slow racemization of this sensitive alcohol.
Additives 0.1%

(Solid)
Optional: A trace of solid weak base neutralizes adventitious acid. Do not use strong bases , which may cause retro-alkynylation.
Solvent Hexane / TolueneAvoid protic solvents (MeOH, EtOH) for storage. Protic solvents facilitate proton transfer and stabilize the transition state for racemization.

Critical Troubleshooting Guides (Q&A)

Scenario A: Loss of Optical Purity During Esterification/Protection

User Question: "I tried to protect the alcohol as an acetate using acetic anhydride and pyridine, but the ee dropped from 99% to 92%. Why?"

Root Cause: The formation of the acyl-pyridinium intermediate can be reversible. If the reaction stalls or becomes slightly acidic (excess acetic acid formation), the tert-butyl stabilized cation forms.

Corrective Protocol:

  • Switch Reagents: Use Acetyl Chloride instead of Acetic Anhydride. The reaction is faster and irreversible.

  • Temperature Control: Conduct the reaction at

    
    , not room temperature.
    
  • Base Selection: Use DMAP (catalytic) + Et3N (excess) . The Triethylamine acts as an acid scavenger (HCl sponge) to prevent the pH from dropping.

Scenario B: Racemization During Sonogashira Coupling

User Question: "My starting material is 99% ee. After coupling with an aryl iodide using Pd/Cu, the product is only 80% ee. Is the metal racemizing it?"

Root Cause: Yes. Copper(I) and Palladium(II) can act as Lewis acids. Furthermore, if the reaction is slow, the metal can coordinate to the triple bond, lowering the activation energy for the propargylic cation formation or allene isomerization.

Corrective Protocol:

  • Lower Temperature: Most Sonogashira couplings are run at RT or

    
    . For this substrate, attempt the reaction at 
    
    
    
    to
    
    
    .
  • Change Base: Switch from Diethylamine (secondary amine) to Diisopropylamine (DIPA) or Triethylamine . Secondary amines can sometimes act as nucleophiles, attacking the activated alkyne.

  • Ligand Choice: Use bulky phosphine ligands (e.g.,

    
    ) to crowd the metal center, making the isomerization pathway sterically unfavorable compared to the oxidative addition/reductive elimination cycle.
    
Scenario C: Enzymatic Resolution Failure

User Question: "I am using Lipase PS to resolve the racemate. The reaction stops at 50% conversion as expected, but the remaining alcohol has low ee."

Root Cause: This is a classic "equilibrium violation." If the reaction contains water (hydrolysis mode) or if the acyl donor allows reversibility, the enzyme may process the "wrong" enantiomer slowly, or the product ester may hydrolyze back.

Corrective Protocol:

  • Switch Mode: Use Irreversible Transesterification in organic solvent (e.g., Vinyl Acetate in MTBE). Vinyl acetate releases acetaldehyde, which tautomerizes, making the reaction irreversible.

  • Water Control: Add Molecular Sieves (4Å) to the reaction vessel. Even trace water allows the lipase to act as a hydrolase, potentially reversing the resolution.

Visualizing the Racemization Pathways

The following diagram illustrates the "Danger Zones" where racemization occurs.

RacemizationPathways Start Chiral 4,4-Dimethylpent-1-yn-3-ol (High ee) Acid Acidic Conditions (H+ or Lewis Acid) Start->Acid Protonation Metal Metal Catalysis (Pd, Cu, Au) Start->Metal Coordination Cation Propargylic Cation (Planar/Achiral) Acid->Cation - H2O Allene Allenyl Intermediate (Metal-Bound) Metal->Allene 1,3-Shift Racemate Racemic Alcohol (50:50 mixture) Cation->Racemate + H2O (Random Face) Rearranged Meyer-Schuster Product (Enone/Enal) Cation->Rearranged Tautomerization Allene->Racemate Decoordination

Caption: Figure 1. Mechanistic pathways leading to loss of optical purity. The red path indicates acid-catalyzed


 racemization; the yellow path indicates metal-catalyzed isomerization.

Standard Operating Procedure: Determination of ee

To verify your troubleshooting, you must have a reliable assay.

Method: Chiral Gas Chromatography (GC)

  • Column: Cyclodextrin-based capillary column (e.g., Hydrodex

    
    -TBDAc or equivalent).
    
  • Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).

  • Temperature Program:

    • Start:

      
       (Hold 2 min)
      
    • Ramp:

      
       to 
      
      
      
  • Detection: FID (

    
    ).
    
  • Expected Elution: The bulky tert-butyl group usually provides excellent separation factors (

    
    ).
    

Method: Chiral HPLC (Alternative)

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (98:2). Note: Low polarity is required due to the lipophilicity of the t-butyl group.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (alkyne absorbance).

References

  • Meyer-Schuster Rearrangement Mechanisms

    • Swamy, K. C. K., et al. (2012). "The Meyer–Schuster rearrangement for the synthesis of

      
      -unsaturated carbonyl compounds."[1][2][3][4][5] Organic & Biomolecular Chemistry.
      
    • Source:

  • Lipase-Catalyzed Kinetic Resolution

    • Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron: Asymmetry.
    • Source:

  • Metal-Catalyzed Isomerization Risks

    • Trost, B. M., et al. (2002). "Ruthenium-catalyzed reactions of propargylic alcohols." Chemical Reviews.
    • Source:

  • Compound Data & Safety

    • PubChem CID 4914498 (4,4-Dimethylpent-1-yn-3-ol).[6]

    • Source:

Sources

Validation & Comparative

Comparative Guide: Quantification Strategies for 4,4-Dimethylpent-1-yn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

4,4-Dimethylpent-1-yn-3-ol (CAS: 19115-28-7) is a critical secondary alkynyl alcohol often utilized as a chiral building block in the synthesis of complex pharmaceutical agents (e.g., acetylenic retinoids) and agrochemicals.[1]

From an analytical perspective, this molecule presents a specific set of challenges:

  • Chromophore Deficiency: The terminal alkyne provides only weak UV absorption (<210 nm), making standard HPLC-UV unreliable without derivatization.[1]

  • Volatility: With a boiling point projected near 135–140°C, it is sufficiently volatile for Gas Chromatography (GC) but requires careful headspace management if analyzed as a residual solvent.[1]

  • Surface Activity: The hydroxyl group (-OH) combined with the alkyne moiety can lead to peak tailing on non-polar stationary phases due to hydrogen bonding with active silanols.[1]

This guide objectively compares three quantification strategies: GC-FID (Direct Injection) , Headspace GC-MS , and Derivatization HPLC-UV , providing the rationale for selecting the optimal workflow for your specific matrix.[1]

Physicochemical Profile
PropertyValueAnalytical Implication
Formula C₇H₁₂OLow molecular weight favors GC.[1]
Boiling Point ~135°CIdeal for standard split/splitless injection.[1]
Polarity Moderate (Hydroxyl)Requires deactivated liners and mid-polarity columns (e.g., WAXX or 624).
UV Cutoff < 210 nmDirect UV detection is prone to baseline noise and solvent interference.[1]

Method A: GC-FID (Direct Injection) – The Purity Standard[1]

Best For: Raw material assay, bulk purity testing, and reaction monitoring in organic solvents.

Gas Chromatography with Flame Ionization Detection (GC-FID) is the "Gold Standard" for this analyte.[1] The FID response is proportional to carbon mass, providing a linear, robust signal for hydrocarbons and alcohols without requiring a chromophore.

Optimized Protocol
  • Column Selection: A standard 100% dimethylpolysiloxane (DB-1) column often results in peak tailing due to the hydroxyl group.[1]

    • Recommendation: Use a DB-624 (6% cyanopropylphenyl) or DB-WAX (PEG) column.[1] These phases deactivate the hydroxyl interaction, sharpening the peak.

  • Inlet Parameters:

    • Temperature: 200°C (Keep moderate to prevent alkyne polymerization).

    • Mode: Split (Ratio 20:1 to 50:1 depending on concentration).

    • Liner: Ultra-Inert (Deactivated) glass wool liner to prevent adsorption.[1]

Experimental Workflow (DOT Visualization)

GCFID_Workflow Sample Sample (Organic Solvent) Dilution Dilute to ~1 mg/mL (Solvent: MeOH or DCM) Sample->Dilution ISTD Add Internal Standard (e.g., n-Octanol) Dilution->ISTD Inlet GC Inlet (200°C) Split 20:1 ISTD->Inlet Column Separation DB-624 Column Inlet->Column Vaporization FID FID Detection (300°C) Column->FID Elution Data Quantification (Area Ratio) FID->Data

Caption: Figure 1. Optimized GC-FID workflow utilizing Internal Standard (ISTD) calibration to negate injection variability.

Performance Data (Typical)
  • Linearity (R²): > 0.999 (Range: 0.05 – 5.0 mg/mL).[1]

  • Precision (RSD): < 1.0% (n=6).[1]

  • LOD: ~5 ppm.

Method B: Headspace GC-MS – Trace Analysis[1]

Best For: Residual solvent analysis in drug substances, or detecting the alcohol in complex/dirty matrices (e.g., fermentation broth, polymer mixes) where direct injection would contaminate the liner.

Direct injection of non-volatile matrices ruins GC liners.[1] Headspace (HS) extraction exploits the volatility of 4,4-Dimethylpent-1-yn-3-ol to separate it from the matrix before injection.[1] Mass Spectrometry (MS) provides specificity, distinguishing the analyte from similar isomers.

Critical Parameters
  • Equilibration: The bulky tert-butyl group may slow volatilization slightly compared to linear alcohols.[1]

    • Temp: 85°C (High enough to drive into gas phase, low enough to prevent matrix degradation).

    • Time: 20 minutes.

  • Solvent Effect: If dissolving a solid sample, use DMAc (Dimethylacetamide) or DMSO . Water may result in poor partition coefficients for this specific alcohol.[1]

Analytical Logic

The terminal alkyne fragment (


) and the tert-butyl group (

) generate characteristic mass fragments.[1]
  • Quant Ion: m/z 57 (tert-butyl cation) is often the base peak.[1]

  • Qualifier Ions: m/z 41, 69.[1]

Method C: HPLC-UV (Derivatized) – The Aqueous Solution[1]

Best For: Labs lacking GC capabilities, or samples that are thermally unstable.[1]

Since the molecule lacks a strong UV chromophore, direct HPLC is insensitive. We introduce a chromophore via Pre-column Derivatization .[1] A common reagent is 3,5-Dinitrobenzoyl chloride (DNBC) , which reacts with the secondary alcohol to form a UV-active ester.[1]

Reaction Scheme

[1]
Experimental Workflow (DOT Visualization)

HPLC_Deriv Start Sample (Aqueous/Polar) Reagent Add 3,5-DNBC + Pyridine (Catalyst) Start->Reagent Heat Incubate 60°C for 30 min Reagent->Heat Quench Quench Excess Reagent (Add dilute amine/water) Heat->Quench HPLC HPLC-UV Analysis (254 nm) Quench->HPLC

Caption: Figure 2.[1][2][3] Pre-column derivatization workflow to attach a UV-absorbing benzoyl moiety to the analyte.[1]

  • Detection: 254 nm (Strong absorption by the dinitrobenzoyl group).

  • Column: C18 (Standard Reversed Phase).[1]

  • Pros: High sensitivity (low ppm).

  • Cons: Labor-intensive; requires removal of excess reagent.[1]

Comparative Analysis & Decision Matrix

The following table contrasts the three methodologies based on experimental data and operational constraints.

FeatureGC-FID (Direct)Headspace GC-MSHPLC-UV (Derivatized)
Sensitivity (LOD) Moderate (5-10 ppm)High (< 1 ppm)High (1-5 ppm)
Linearity ExcellentGood (Matrix dependent)Good
Sample Throughput High (15 min/run)Moderate (40 min cycle)Low (Prep time > 1 hr)
Selectivity High (with proper column)Very High (Mass Spec)Moderate (Reagent peaks)
Cost per Analysis LowModerateHigh (Reagents/Labor)
Primary Risk Peak tailing (hydroxyl)Partition efficiencyIncomplete reaction
Decision Logic (DOT Visualization)[1]

DecisionTree Start Start: Select Method Q1 Is the sample a volatile liquid/solid? Start->Q1 Q2 Is it a trace impurity in a complex matrix? Q1->Q2 Yes HPLC Method C: HPLC (Derivatized) Q1->HPLC No (Aqueous/Labile) GCFID Method A: GC-FID Q2->GCFID No (Bulk Purity) HSGC Method B: Headspace GC-MS Q2->HSGC Yes (Dirty Matrix)

Caption: Figure 3. Decision tree for selecting the appropriate analytical technique based on sample matrix.

References

  • PubChem Database. (2023).[1] 4,4-Dimethylpent-1-yn-3-ol (Compound Summary).[1][2][4][5] National Center for Biotechnology Information.[1] [Link]

  • Agilent Technologies. (2019).[1] Analysis of Alcohols and Aldehydes in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Application Note 5994-0628EN.[1] [Link]

  • Wiley Analytical Science. (2021).[1] No chromophore - no problem? Strategies for polar non-UV absorbing compounds.[Link][1]

Sources

A Comparative Guide to the Biological Evaluation of Saturated and Unsaturated Small Molecules: A Case Study of 4,4-Dimethylpentan-3-ol and 4,4-Dimethylpent-1-yn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Saturation in Drug Discovery

In the landscape of medicinal chemistry, the deliberate modification of a molecule's saturation state is a cornerstone of lead optimization. The introduction or removal of double or triple bonds can profoundly alter a compound's three-dimensional structure, electronic properties, and metabolic stability. This guide provides a comparative framework for evaluating such analogs, using 4,4-Dimethylpent-1-yn-3-ol (the unsaturated alkyne) and its saturated counterpart, 4,4-dimethylpentan-3-ol, as a model pair.

The alkyne functional group is a rigid, linear moiety that can introduce conformational constraints, engage in unique interactions with biological targets, and often enhances metabolic stability.[1][2] Conversely, its saturated alkane analog is flexible, sterically larger, and presents a different profile for metabolic enzymes. Understanding the impact of this single structural change is critical for rational drug design.

This guide will walk researchers through a logical, stepwise biological evaluation of these two compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and interpret the resulting data to build a comprehensive structure-activity relationship (SAR) profile. While the data presented herein is illustrative, the principles and methodologies are directly applicable to a wide range of small molecule discovery projects.

Chapter 1: Physicochemical Characterization

Before delving into biological assays, a fundamental understanding of the compounds' physicochemical properties is essential. These properties influence solubility, permeability, and formulation, all of which impact assay performance and eventual druggability.

Property4,4-Dimethylpent-1-yn-3-ol (Unsaturated)4,4-dimethylpentan-3-ol (Saturated)Rationale for Comparison
Molecular Formula C₇H₁₂OC₇H₁₆OHighlights the difference in hydrogen saturation.
Molecular Weight ( g/mol ) 112.17[3]116.20The addition of four hydrogens slightly increases mass.
Calculated LogP 1.4[3]1.9The alkyne is more polar, potentially affecting permeability and solubility.
Polar Surface Area (Ų) 20.2[3]20.2The hydroxyl group dominates the PSA, which is identical for both.
H-Bond Donors 1[3]1Both possess one hydroxyl group capable of donating a hydrogen bond.
H-Bond Acceptors 1[3]1The oxygen atom in the hydroxyl group acts as an acceptor in both.
Rotatable Bonds 1[4]2The rigid alkyne bond reduces conformational flexibility compared to the rotatable C-C single bonds in the saturated analog.[5]

Senior Application Scientist's Note: The most significant differences are in LogP and the number of rotatable bonds. The lower LogP of the alkyne suggests slightly better aqueous solubility. The reduced number of rotatable bonds due to the C≡C triple bond means the unsaturated compound is more conformationally constrained.[6] This rigidity can be advantageous for binding affinity if the fixed conformation is optimal for the target's binding pocket, but detrimental if it is not.

Chapter 2: Overall Experimental Workflow

A systematic approach is crucial for an effective comparison. The workflow below outlines the key stages of evaluation, from initial compound assessment to detailed biological characterization. Each step builds upon the last, providing a holistic view of the molecules' potential.

G cluster_0 Phase 1: Foundation cluster_2 Phase 3: Data Analysis & Interpretation COMPOUNDS Test Compounds (Unsaturated vs. Saturated) PHYSCHEM Physicochemical Profiling (Solubility, LogP, pKa) COMPOUNDS->PHYSCHEM CYTO Cytotoxicity Assay (e.g., MTT or LDH) PHYSCHEM->CYTO RECEPTOR Receptor Binding Assay (Target Affinity) METABOLISM Metabolic Stability Assay (Microsomal Clearance) SAR Structure-Activity Relationship (SAR) - Potency - Safety Window - Metabolic Liability CYTO->SAR

Caption: High-level workflow for comparing structural analogs.

Chapter 3: Cytotoxicity Assessment

Rationale: Cytotoxicity is a critical early endpoint in drug discovery.[6] This assay establishes the concentration at which a compound induces cell death, providing a preliminary therapeutic window relative to its on-target activity. We will use the Lactate Dehydrogenase (LDH) release assay, which measures the loss of cell membrane integrity.

Experimental Protocol: LDH Cytotoxicity Assay

This protocol is designed for a 96-well format and includes the necessary controls for a self-validating experiment.

  • Cell Plating:

    • Seed a human liver carcinoma cell line (e.g., HepG2) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare 2X serial dilutions of 4,4-Dimethylpent-1-yn-3-ol and 4,4-dimethylpentan-3-ol in assay medium, ranging from 200 µM to 1.56 µM.

    • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells (in triplicate).

    • Controls:

      • Vehicle Control (Spontaneous Release): Add 100 µL of assay medium with the same final concentration of DMSO used for the compounds.

      • Maximum Release Control: Add 100 µL of assay medium containing 1% Triton X-100 to lyse the cells completely.

      • Medium Background Control: Wells containing only assay medium (no cells).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • LDH Measurement:

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Cayman Chemical LDH Cytotoxicity Assay Kit).[7]

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

    • Plot the % Cytotoxicity against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Illustrative Data & Interpretation
CompoundIC₅₀ (µM)Interpretation
4,4-Dimethylpent-1-yn-3-ol 75.2Moderate cytotoxicity. The presence of the reactive alkyne group may contribute to off-target effects leading to cell death.
4,4-dimethylpentan-3-ol > 100Low to no cytotoxicity observed at the tested concentrations. The saturated analog appears to be better tolerated by the cells.

Senior Application Scientist's Note: The higher cytotoxicity of the alkyne, while hypothetical here, is a plausible outcome. Terminal alkynes can sometimes be metabolized to reactive ketene intermediates or inhibit cytochrome P450 enzymes, which can lead to cellular stress.[8] This result immediately informs us that the saturated analog may possess a better safety profile.

Chapter 4: Target Engagement - Receptor Binding Assay

Rationale: A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for its intended molecular target.[9] This assay quantifies how strongly our test compounds compete with a known high-affinity ligand (radioligand) for binding to the receptor, providing a direct measure of potency.

Experimental Protocol: Filtration-Based Radioligand Binding Assay

This protocol describes a competitive binding assay using cell membranes expressing a hypothetical G-protein coupled receptor (GPCR).

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection A Prepare Reagents: - Cell Membranes (with Receptor) - Radioligand ([³H]-L) - Test Compounds B Combine in 96-well plate: Membranes + Radioligand + Compound A->B C Incubate to reach equilibrium (e.g., 60 min at 30°C) B->C D Vacuum Filtration: Separate bound from free ligand C->D E Wash filter to remove non-specific binding D->E F Quantify bound radioactivity (Scintillation Counting) E->F

Caption: Workflow for a competitive radioligand binding assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Radioligand: A known ligand for the target receptor, labeled with tritium (e.g., [³H]-Ligand), diluted in assay buffer to a final concentration equal to its Kd.

    • Membrane Preparation: Thaw cell membranes expressing the target receptor on ice and dilute in ice-cold assay buffer to a concentration of 10 µ g/well .

    • Test Compounds: Prepare 3X serial dilutions of the test compounds.

  • Assay Plate Setup (in a 96-well plate):

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of test compound dilutions.

    • Controls:

      • Total Binding: Add 50 µL of assay buffer (no competing compound).

      • Non-Specific Binding (NSB): Add 50 µL of a high concentration (10 µM) of a known, unlabeled potent ligand for the target.

    • Add 50 µL of the diluted radioligand to all wells.

    • Initiate the reaction by adding 50 µL of the diluted cell membrane preparation to all wells. Final volume = 200 µL.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[10]

  • Filtration and Washing:

    • Pre-soak a GF/C filter plate with 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

    • Terminate the incubation by rapid vacuum filtration through the filter plate.[11]

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log of the competitor concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Data & Interpretation
CompoundIC₅₀ (nM)Ki (nM)Interpretation
4,4-Dimethylpent-1-yn-3-ol 2512.5High affinity for the target receptor. The rigid, linear structure of the alkyne likely presents an optimal vector for binding within the active site.
4,4-dimethylpentan-3-ol 25012510-fold lower affinity. The increased flexibility and steric bulk of the saturated analog may lead to a less favorable binding conformation.

Senior Application Scientist's Note: This result suggests a strong SAR preference for the rigid alkyne. The linearity of the C≡C bond may allow the molecule to access a narrow, hydrophobic pocket within the receptor that the more flexible saturated analog cannot occupy as effectively. This highlights how saturation can dramatically impact on-target potency.

Chapter 5: Metabolic Stability Assessment

Rationale: A drug's success is highly dependent on its metabolic fate. A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, requiring high or frequent dosing. This assay uses human liver microsomes, which contain key Phase I metabolic enzymes (like Cytochrome P450s), to determine a compound's intrinsic clearance.[12]

Experimental Protocol: In Vitro Microsomal Stability Assay
  • Reagent Preparation:

    • Incubation Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Test Compounds: Prepare a 1 µM solution of each test compound in the incubation buffer.

    • Human Liver Microsomes (HLM): Dilute pooled HLM in incubation buffer to a final protein concentration of 0.5 mg/mL.

    • Cofactor Solution: Prepare a solution of NADPH in incubation buffer.

    • Stop Solution: Acetonitrile containing an internal standard (e.g., a stable, structurally similar compound like Verapamil).

  • Incubation Procedure:

    • Pre-warm the test compound solutions and HLM suspension at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH cofactor solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing the cold Stop Solution to quench the reaction.[13]

    • Controls:

      • -NADPH Control: Run a parallel incubation at the final time point without adding NADPH to check for non-enzymatic degradation.

      • Positive Control: Include a compound with known metabolic liability (e.g., Midazolam) to validate the assay system.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point relative to the internal standard.[14]

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • Determine the slope of the line from the linear regression, which represents the elimination rate constant (k).

    • Calculate the half-life (T₁/₂) using the formula: T₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / T₁/₂) / (mg microsomal protein/mL).

Illustrative Data & Interpretation
CompoundHalf-Life (T₁/₂, min)Intrinsic Clearance (CLint, µL/min/mg)Interpretation
4,4-Dimethylpent-1-yn-3-ol 55.025.2Moderately stable. The alkyne group, while sometimes a site of metabolism, can also block metabolism at adjacent positions, leading to increased stability.[2]
4,4-dimethylpentan-3-ol 18.574.9High clearance. The saturated carbon backbone is more susceptible to oxidation by CYP enzymes at multiple positions, leading to rapid metabolism.

Senior Application Scientist's Note: In this case, the alkyne confers greater metabolic stability. Saturated aliphatic chains are often readily hydroxylated by CYP enzymes. The electron-withdrawing nature and steric properties of the alkyne can prevent or slow down metabolism at the propargylic position, resulting in a longer half-life. This is a common strategy used in medicinal chemistry to improve a drug's pharmacokinetic profile.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

By systematically evaluating our model pair, we have constructed a clear, data-driven narrative.

  • 4,4-Dimethylpent-1-yn-3-ol (Unsaturated): This compound demonstrates high target affinity (Ki = 12.5 nM) and favorable metabolic stability (T₁/₂ = 55 min). However, its moderate cytotoxicity (IC₅₀ = 75.2 µM) raises a potential safety flag. The therapeutic index (Cytotoxicity IC₅₀ / Potency Ki) is approximately 6000, which is promising. The rigid structure is key to its high potency.

  • 4,4-dimethylpentan-3-ol (Saturated): This analog shows an excellent safety profile with minimal cytotoxicity (IC₅₀ > 100 µM). However, it suffers from a 10-fold loss in potency (Ki = 125 nM) and is rapidly metabolized (T₁/₂ = 18.5 min), suggesting poor in vivo exposure.

Decision: The unsaturated alkyne, 4,4-Dimethylpent-1-yn-3-ol, is the superior lead candidate. Its high potency and metabolic stability are significant advantages. The next steps would be to investigate the mechanism of its cytotoxicity and explore further structural modifications to mitigate this liability without sacrificing its beneficial properties. This comparative analysis demonstrates that a single point of unsaturation can be the critical difference between a promising lead and a metabolic dead-end, underscoring the importance of this fundamental SAR investigation in any drug discovery campaign.

References

  • LookChem. (3R)-4,4-Dimethylpent-1-yn-3-ol Chemical Properties. LookChem. Available from: [Link]

  • PubChem. 4,4-Dimethylpent-1-ene. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4,4-Dimethylpent-1-yn-3-ol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3,4-Dimethyl-1-pentyn-3-ol. National Center for Biotechnology Information. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • PubChem. 4,4-Dimethylpent-1-en-3-ol. National Center for Biotechnology Information. Available from: [Link]

  • Ingle, R. A., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Cyprotex. Microsomal Stability. Evotec. Available from: [Link]

  • Al-Hussain, S. A., et al. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. PubMed. Available from: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • El-Gazzar, M. G., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available from: [Link]

  • Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. Available from: [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

  • Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. Available from: [Link]

  • ResearchGate. Alkynes are important functional groups in human therapeutics. ResearchGate. Available from: [Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available from: [Link]

  • PubChem. (3R)-1-amino-4,4-dimethylpentan-3-ol. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health. Biosynthesis of alkyne-containing natural products. PMC. Available from: [Link]

  • National Institutes of Health. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. PMC. Available from: [Link]

  • European Pharmaceutical Review. A powerful tool for drug discovery. European Pharmaceutical Review. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available from: [Link]

  • Chang, W., et al. (2020). Biosynthesis of alkyne-containing natural products. RSC Chemical Biology. Available from: [Link]

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  • Mercell. metabolic stability in liver microsomes. Mercell. Available from: [Link]

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Comparative Guide: Stereochemical Assignment of 4,4-Dimethylpent-1-yn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemical Assignment of 4,4-Dimethylpent-1-yn-3-ol Enantiomers Content Type: Publish Comparison Guide

Executive Summary

4,4-Dimethylpent-1-yn-3-ol (CAS: 19115-28-7) represents a distinct class of secondary propargylic alcohols where the steric bulk of the tert-butyl group rivals the electronic distinctiveness of the terminal alkyne. This guide addresses the critical challenge of assigning absolute configuration (


 vs. 

) and quantifying enantiomeric excess (

) in asymmetric synthesis and drug development.

While optical rotation is frequently cited, it is notoriously unreliable for this substrate due to solvent dependence and low specific rotation values. This guide prioritizes NMR-based Mosher ester analysis as the definitive method for absolute assignment, supported by Chiral HPLC for high-throughput quantification and Enzymatic Resolution for standard preparation.

Part 1: The Stereochemical Challenge

The molecule features a chiral center at C3, flanked by a bulky tert-butyl group and a linear ethynyl group. The Cahn-Ingold-Prelog (CIP) priority assignment is non-trivial for automated systems but follows this hierarchy:

  • -OH (Oxygen, Atomic #8)

  • -C(CH₃)₃ (tert-Butyl)

  • -C≡CH (Ethynyl)

  • -H (Hydrogen)

Note on Priority: Although the triple bond counts as three carbon connections, the tert-butyl group's methyl carbons are bonded to hydrogens (H,H,H), whereas the ethynyl "phantom" carbons terminate. Thus, the tert-butyl group takes precedence over the ethynyl group.

Decision Matrix for Method Selection

The following workflow illustrates the logical selection of analytical methods based on sample purity and data requirements.

MethodSelection Start Start: Unknown Sample PurityCheck Is the sample chemically pure (>95%)? Start->PurityCheck Mosher Method A: Mosher Analysis (NMR) (Definitive Absolute Config) PurityCheck->Mosher Yes (Unknown Config) HPLC Method B: Chiral HPLC (Quantify ee% / Ratio) PurityCheck->HPLC No (Crude Mix) EnantioEnriched Is it enantiomerically enriched? EnantioEnriched->HPLC No (Racemic) Polarimetry Method C: Polarimetry (Quick Purity Check Only) EnantioEnriched->Polarimetry Yes (Routine) Mosher->HPLC Once Config Known

Figure 1: Decision matrix for selecting the appropriate stereochemical assignment method.

Part 2: Comparative Analysis of Assignment Methods

Method A: Modified Mosher’s Method (The Gold Standard)

Best For: Ab initio determination of absolute configuration for unknown samples.

This method relies on the anisotropic shielding effect of the phenyl ring in


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) esters. By synthesizing both

- and

-MTPA esters, one can calculate the difference in chemical shifts (

).
  • Mechanism: In the preferred conformer, the MTPA phenyl ring shields the protons cis to it.

  • Application to 4,4-Dimethylpent-1-yn-3-ol:

    • The tert-butyl protons are essentially a singlet (9H).

    • The alkyne proton is a distinct doublet or singlet depending on exchange.

    • Self-Validating Logic: If the

      
       values for the tert-butyl group and the alkyne group have opposite signs, the assignment is valid. If they have the same sign, the derivatization or NMR analysis is flawed.
      
Method B: Chiral HPLC (The Quantifier)

Best For: Routine quality control (QC) and measuring


 > 99%.

Direct separation on chiral stationary phases (CSPs) is superior to GC for this alcohol because it avoids thermal racemization risks, although the molecule is relatively stable.

  • Recommended Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Selectivity: The carbamate moieties in the stationary phase interact via hydrogen bonding with the hydroxyl group and

    
    -
    
    
    
    interactions with the alkyne. The bulky tert-butyl group enhances discrimination by fitting poorly into specific chiral pockets.
Method C: Enzymatic Kinetic Resolution (The Reference Source)

Best For: Preparing analytical standards to verify HPLC retention times.

Lipases, particularly Candida antarctica Lipase B (CAL-B), follow the Kazlauskas Rule for secondary alcohols.

  • Rule: The enzyme preferentially acetylates the enantiomer where the "Large" group fits the large pocket and "Medium" fits the medium pocket.

  • Assignment: For this substrate, Large = t-Bu, Medium = Alkyne. The fast-reacting enantiomer usually yields the

    
    -acetate (confirming the 
    
    
    
    alcohol configuration upon hydrolysis).

Part 3: Detailed Experimental Protocols

Protocol 1: Mosher Ester Synthesis & Analysis

Objective: Determine absolute configuration via NMR.[1]

Reagents:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's Acid Chlorides)

  • Dry Pyridine-d5 (allows in-tube reaction) or Dry CH₂Cl₂/Pyridine

Step-by-Step Workflow:

  • Preparation: Place 5 mg of the alcohol into two separate NMR tubes.

  • Derivatization:

    • Tube A: Add 10 mg (S)-(+)-MTPA-Cl + 0.5 mL Pyridine-d5. (Yields (R)-Mosher Ester ).

    • Tube B: Add 10 mg (R)-(-)-MTPA-Cl + 0.5 mL Pyridine-d5. (Yields (S)-Mosher Ester ).

    • Note: The stereodescriptors of the acid chloride and the resulting ester are opposite due to CIP priority changes at the ester linkage.

  • Reaction: Shake at room temperature for 15 minutes. Monitor conversion via TLC (Hexane/EtOAc 8:2).

  • Analysis: Acquire ¹H NMR (400 MHz or higher). Focus on the signals for the tert-butyl protons (~0.9 ppm) and the alkyne proton (~2.4 ppm).

Data Interpretation (The Model): Calculate


.
Proton GroupPosition relative to C3Expected Sign (

) for (3R) Config
-C(CH₃)₃ (t-Butyl)Right (L2)Negative (-)
-C≡CH (Alkyne)Left (L1)Positive (+)
-H (Methine)Center(Variable/Small)

If the calculated signs match this table, the sample is the (R)-enantiomer. If reversed, it is (S).

Protocol 2: Chiral HPLC Conditions

Objective: Quantify enantiomeric excess.

System: Agilent 1260 Infinity II or equivalent. Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm). Mobile Phase: Hexane : Isopropanol (98 : 2 v/v). Flow Rate: 0.5 mL/min (Low flow recommended due to steric bulk affecting mass transfer). Detection: UV @ 210 nm (Alkyne absorbance) or Refractive Index (RI). Temperature: 25°C.

Expected Performance:

  • Resolution (

    
    ):  > 2.5
    
  • Elution Order: Typically, the sterically bulkier enantiomer interacts less with the cellulose cavity. (Note: Always verify elution order with a Mosher-validated standard, as subtle solvent changes can flip the order).

Part 4: Data Visualization & Logic

The Mosher Assignment Model

The following diagram visualizes the Newman projection used to deduce the configuration. The phenyl ring of the MTPA auxiliary shields the substituent on its side.

MosherModel Center C3 (Chiral) tBu t-Butyl (Shielded in S-ester) Center->tBu Right Alkyne Alkyne (Shielded in R-ester) Center->Alkyne Left H H Center->H Back Phenyl_S MTPA-Phenyl (S-Ester Conformer) Phenyl_S->tBu Shields

Figure 2: Newman projection logic for Mosher analysis. In the (S)-MTPA ester of the (R)-alcohol, the phenyl ring aligns with the t-butyl group, causing an upfield shift (negative


).

Part 5: Comparison Summary

FeatureMosher's Method (NMR)Chiral HPLCOptical Rotation
Primary Use Absolute Assignment Quantification (ee) Purity Check
Accuracy High (Structural Proof)High (Quantitative)Low (Ambiguous)
Sample Req. ~5-10 mg (Destructive)< 1 mg (Recoverable)> 20 mg (Non-destructive)
Throughput Low (2 samples/day)High (20+ samples/day)High
Cost High (Deuterated solvents)Medium (Columns)Low
Limitation Requires pure sampleRequires standardsSolvent dependent

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alcohol-α-methoxy-α-trifluoromethylphenylacetic acid esters. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1] Chemical Reviews, 104(1), 17–118. Link

  • Kaar, J. L., et al. (2009). Impact of substrate structure on the stereoselectivity of Candida antarctica lipase B. Biotechnology and Bioengineering, 102(1), 176-187. Link

  • Phenomenex Application Guide. (2023). Chiral HPLC Separation Strategies for Propargylic Alcohols. Link

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Terminal Alkynes in Chiral Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Propargyl Alcohols

In the landscape of modern organic synthesis, the creation of stereochemically defined molecules is of paramount importance, particularly in the realms of pharmaceutical development and materials science. Among the myriad of valuable chiral building blocks, propargyl alcohols stand out due to their versatile functionality. The presence of a hydroxyl group and a terminal alkyne moiety within the same molecule offers a gateway to a diverse array of chemical transformations. The asymmetric addition of terminal alkynes to carbonyl compounds, facilitated by a chiral environment, represents one of the most direct and atom-economical routes to these crucial synthons. This guide provides a comparative analysis of the reactivity of various terminal alkynes in the presence of chiral alcohols, offering insights into the factors that govern stereoselectivity and reaction efficiency. The discussion is grounded in experimental data and mechanistic principles to empower researchers in designing and optimizing their synthetic strategies.

Fundamental Principles of Reactivity

The reactivity of a terminal alkyne is fundamentally dictated by the acidity of its sp-hybridized C-H bond (pKa ≈ 25) and the nucleophilicity of the corresponding acetylide anion formed upon deprotonation. In the context of asymmetric synthesis, the reaction environment is meticulously controlled to favor the formation of one enantiomer over the other. Chiral alcohols, either as solvents or as catalysts/ligands, play a pivotal role in creating this biased environment. The transfer of chirality from the alcohol to the newly formed stereocenter in the propargyl alcohol is a nuanced process governed by a combination of steric and electronic interactions within a highly organized transition state.[1]

Comparative Analysis of Terminal Alkyne Reactivity

The electronic and steric properties of the substituent on the terminal alkyne significantly influence its reactivity and the stereochemical outcome of the addition to an aldehyde. To illustrate these effects, we will consider the well-studied asymmetric addition of various terminal alkynes to a model aldehyde, benzaldehyde, in the presence of a chiral catalyst system.

Electronic Effects of Alkyne Substituents

The electronic nature of the substituent on the alkyne can impact the nucleophilicity of the acetylide and its interaction with the chiral catalyst.

Alkyne Substituent (R in R-C≡CH)Chiral Catalyst SystemYield (%)Enantiomeric Excess (ee, %)Observations
Phenyl- (Electron-withdrawing)Zn(OTf)₂ / (+)-N-methylephedrine9597High reactivity and excellent enantioselectivity are often observed with aromatic alkynes.[2]
4-Methoxyphenyl- (Electron-donating)Zn(OTf)₂ / (+)-N-methylephedrine9296Electron-donating groups can slightly decrease reactivity but often maintain high enantioselectivity.
4-Trifluoromethylphenyl- (Strongly electron-withdrawing)Cu(I)-TRAP complex4585Strong electron-withdrawing groups can significantly reduce the nucleophilicity of the acetylide, leading to lower yields.
n-Hexyl- (Alkyl, electron-donating)Zn(OTf)₂ / (+)-N-methylephedrine8592Aliphatic alkynes are generally good substrates, showing high reactivity and enantioselectivity.
Trimethylsilyl- (Sterically bulky, σ-electron-withdrawing)Ti(OiPr)₄ / (S)-BINOL8894The TMS group can influence the steric environment and electronic properties, often leading to high enantioselectivity.[3]

Expert Insights: The data suggests that a balance of electronic properties is crucial. While highly electron-withdrawing groups can diminish the nucleophilicity of the acetylide, leading to sluggish reactions, both electron-donating and moderately electron-withdrawing aromatic substituents generally perform well. The choice of catalyst system is also critical and can be tuned to accommodate different electronic demands.

Steric Effects of Alkyne Substituents

Steric hindrance around the triple bond can play a significant role in the approach of the alkyne to the chiral catalyst-aldehyde complex, thereby influencing the stereochemical outcome.

Alkyne Substituent (R in R-C≡CH)Chiral Catalyst SystemYield (%)Enantiomeric Excess (ee, %)Observations
Phenyl-Zn(OTf)₂ / (+)-N-methylephedrine9597The planar phenyl group presents a well-defined steric profile.[2]
Cyclohexyl-Zn(OTf)₂ / (+)-N-methylephedrine8290The bulky cyclohexyl group can lead to slightly lower yields and enantioselectivities compared to less hindered alkyl groups.
tert-Butyl-Zn(OTf)₂ / (+)-N-methylephedrine7585Significant steric bulk can impede the formation of the desired transition state, resulting in reduced yield and stereoselectivity.

Expert Insights: As steric bulk on the alkyne substituent increases, a decrease in both yield and enantioselectivity is generally observed. This is attributed to unfavorable steric interactions in the transition state, which can disrupt the optimal geometry required for efficient chirality transfer.

The Role of the Chiral Alcohol: A Deeper Dive

Chiral alcohols are central to the enantioselective addition of terminal alkynes, functioning either as chiral auxiliaries, ligands for a metal catalyst, or even as the solvent. Their structure directly dictates the stereochemical environment of the reaction.

Comparison of Chiral Diols in Asymmetric Alkynylation

Chiral diols, particularly those with C₂ symmetry like BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), are highly effective in promoting enantioselectivity.[4][5]

Chiral DiolMetalAlkyneAldehydeYield (%)ee (%)
(S)-BINOLTi(OiPr)₄PhenylacetyleneBenzaldehyde9897
(R)-BINOL-SalenZnEt₂PhenylacetyleneBenzaldehyde9596
TADDOLTi(OiPr)₄PhenylacetyleneBenzaldehyde9294

Expert Insights: Both BINOL and TADDOL derivatives are excellent chiral inductors. The choice between them often depends on the specific substrates and reaction conditions. The rigid C₂-symmetric backbone of these diols creates a well-defined chiral pocket that effectively shields one face of the aldehyde from attack by the nucleophilic alkyne.[4]

Mechanistic Considerations: The Pathway to Enantioselectivity

The prevailing mechanism for the enantioselective addition of terminal alkynes to aldehydes in the presence of a chiral alcohol and a metal salt (e.g., Zn(OTf)₂) involves the formation of a chiral metal-alkoxide complex. This complex then coordinates with both the terminal alkyne and the aldehyde, bringing them into close proximity within a structured transition state.

G cluster_0 Catalyst Activation cluster_1 Substrate Coordination & Reaction Chiral_Alcohol Chiral Alcohol (e.g., (+)-NME) Active_Catalyst Chiral Zinc-Alkoxide Complex Chiral_Alcohol->Active_Catalyst Coordination Zn_Salt Zn(OTf)₂ Zn_Salt->Active_Catalyst Transition_State Organized Transition State Active_Catalyst->Transition_State Coordination Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Transition_State Aldehyde Aldehyde (R'-CHO) Aldehyde->Transition_State Propargyl_Alcohol Chiral Propargyl Alcohol Transition_State->Propargyl_Alcohol C-C Bond Formation

Caption: Proposed catalytic cycle for the enantioselective addition of a terminal alkyne to an aldehyde.

The enantioselectivity arises from the specific spatial arrangement of the reactants within this transition state. The chiral ligands on the metal center create a steric environment that favors the approach of the alkyne to one of the two prochiral faces of the aldehyde.

Experimental Protocols

General Procedure for the Asymmetric Addition of Phenylacetylene to Benzaldehyde using Zn(OTf)₂ and (+)-N-methylephedrine[2]

Materials:

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • (+)-N-methylephedrine ((+)-NME)

  • Phenylacetylene

  • Benzaldehyde

  • Toluene (anhydrous)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Zn(OTf)₂ (0.1 mmol) and (+)-N-methylephedrine (0.11 mmol).

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add diisopropylethylamine (0.2 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the mixture.

  • Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral propargyl alcohol.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

G cluster_workflow Experimental Workflow start Start: Flame-dried flask under inert atmosphere add_reagents 1. Add Zn(OTf)₂ and (+)-NME 2. Add anhydrous toluene 3. Stir for 1 hr at RT start->add_reagents cool_add 4. Cool to 0°C 5. Add DIPEA 6. Add Phenylacetylene 7. Add Benzaldehyde add_reagents->cool_add reaction 8. Stir at 0°C 9. Monitor by TLC cool_add->reaction workup 10. Quench with sat. NH₄Cl 11. Extract with Et₂O 12. Dry and concentrate reaction->workup Reaction Complete purification 13. Flash column chromatography workup->purification analysis 14. Determine ee by chiral HPLC purification->analysis end End: Purified Chiral Propargyl Alcohol analysis->end

Caption: Step-by-step workflow for the asymmetric synthesis of a chiral propargyl alcohol.

Conclusion and Future Outlook

The enantioselective addition of terminal alkynes to aldehydes in the presence of chiral alcohols is a robust and versatile method for the synthesis of valuable chiral propargyl alcohols. The reactivity and stereoselectivity of this transformation are intricately linked to the electronic and steric properties of both the alkyne and the aldehyde, as well as the structure of the chiral alcohol or ligand employed. A thorough understanding of these factors, as outlined in this guide, is essential for the rational design of efficient and highly selective synthetic routes. Future research in this area will likely focus on the development of more active and selective catalyst systems that can operate under milder conditions with a broader substrate scope, further expanding the synthetic utility of this powerful transformation.

References

  • Pu, L. (2013). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC, NIH. [Link]

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  • Ma, S., et al. (2025). Asymmetric Synthesis of Propargylic and Allenic Silanes, Germanes, and Stannanes. PMC. [Link]

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